2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2,5-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,10-11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEMTEHSSHUKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179714 | |
| Record name | 1-(2,5-Dihydroxyphenyl)-2-bromoethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25015-91-2 | |
| Record name | 1-(2,5-Dihydroxyphenyl)-2-bromoethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025015912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,5-Dihydroxyphenyl)-2-bromoethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Bromo-1-(2,5-dihydroxyphenyl)ethanone" CAS number and properties
An In-depth Technical Guide to 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
For researchers, scientists, and professionals in drug development, this compound is a significant chemical intermediate. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on experimental details and logical workflows.
Core Properties
CAS Number: 25015-91-2[1][2][3]
This compound, also known as 2-Bromo-2',5'-dihydroxyacetophenone or 2-(Bromoacetyl)hydroquinone, is a key organic compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H7BrO3 | [1] |
| Molar Mass | 231.04 g/mol | [1] |
| Melting Point | 117.5-119.0 °C | [1] |
| Boiling Point (Predicted) | 376.5±32.0 °C | [1] |
| Density (Predicted) | 1.763±0.06 g/cm³ | [1] |
Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a likely synthetic route involves the bromination of 2,5-dihydroxyacetophenone. Methodologies for analogous compounds provide a strong basis for a potential synthetic protocol.
Proposed Synthesis via Bromination of 2,5-dihydroxyacetophenone:
This protocol is adapted from the synthesis of similar brominated hydroxyphenyl ethanones.
-
Materials: 2,5-dihydroxyacetophenone, Bromine, Chloroform, Sulfuric Acid, Saturated Sodium Bicarbonate solution, Magnesium Sulfate.
-
Procedure:
-
Dissolve 2,5-dihydroxyacetophenone in chloroform at approximately 65°C (338 K).
-
With stirring, add a catalytic amount of concentrated sulfuric acid to the solution.
-
After a brief period of stirring (e.g., 10 minutes), slowly add a stoichiometric equivalent of bromine to the reaction mixture.
-
Allow the reaction to proceed for several hours (e.g., 5 hours).
-
Quench the reaction with water.
-
Separate the organic and aqueous layers. Extract the aqueous layer with chloroform.
-
Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer with magnesium sulfate and evaporate the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization.
-
A potential workflow for this synthesis is illustrated in the following diagram.
Caption: Synthetic workflow for this compound.
Applications in Research and Development
1. Intermediate in Pharmaceutical Synthesis:
Halogenated hydroxyphenyl ethanones are valuable precursors in the synthesis of various pharmaceuticals. For instance, 2-bromo-1-(4-hydroxyphenyl)ethanone is a known intermediate in the synthesis of adrenaline-type drugs.[4] Similarly, 2-bromo-1-(3,5-dihydroxyphenyl)ethanone is utilized in the preparation of terbutaline analogs.[5] This suggests that this compound holds significant potential as a building block in the development of novel therapeutic agents.
The logical relationship of this compound as a building block in drug discovery is depicted below.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone. Due to the limited availability of data for this specific compound, information from closely related analogs is included to provide a broader context for potential synthesis, analysis, and biological activity. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key related experiments are provided.
Core Physicochemical Properties
This compound, a brominated derivative of 2',5'-dihydroxyacetophenone, is an organic compound with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a reactive bromine atom and a hydroquinone moiety, makes it a candidate for various chemical modifications and a potential building block in the synthesis of more complex molecules.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| Melting Point | 117.5-119.0 °C | [1] |
| Boiling Point | 376.5 ± 32.0 °C (Predicted) | [1] |
| Density | 1.763 ± 0.06 g/cm³ (Predicted) | [1] |
| CAS Number | 25015-91-2 | [1] |
Experimental Protocols
Putative Synthesis of this compound
This protocol is adapted from the synthesis of similar α-bromo-hydroxyacetophenones. The starting material would be 1-(2,5-dihydroxyphenyl)ethanone (also known as 2',5'-dihydroxyacetophenone).
Materials:
-
1-(2,5-dihydroxyphenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Polyethylene glycol (PEG-400) or a suitable organic solvent (e.g., chloroform, methylene chloride)
-
Water
-
Stirring apparatus
-
Reaction vessel
-
Ultrasound bath (optional, for sonochemical synthesis)
Procedure:
-
In a suitable reaction vessel, dissolve 1.0 equivalent of 1-(2,5-dihydroxyphenyl)ethanone in a minimal amount of PEG-400 and water or another appropriate solvent.
-
Add 1.0 equivalent of N-bromosuccinimide (NBS) to the mixture with stirring.
-
The reaction can be facilitated by the use of ultrasound waves for a shorter reaction time (typically 15-20 minutes). Alternatively, the reaction can be stirred at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product can be extracted using a suitable organic solvent.
-
The organic layer should be washed with water, dried over anhydrous sodium sulfate, and the solvent evaporated under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
General Analytical Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the compound.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the synthesized product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for determining the purity of the final compound.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity and associated signaling pathways of this compound have not been identified in the reviewed literature. However, a structurally related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1], has been shown to possess anti-inflammatory properties.[2] This compound was found to suppress pro-inflammatory responses in activated microglia by blocking the NF-κB and MAPK signaling pathways.[2]
Given the structural similarities, it is plausible that this compound could exhibit similar biological activities. The following diagram illustrates the hypothetical signaling pathway that could be targeted by this compound, based on the findings for its analog.
Caption: Hypothetical mechanism of anti-inflammatory action.
Experimental and Logical Workflows
The following diagram outlines a logical workflow for the synthesis and subsequent biological evaluation of this compound.
Caption: A logical workflow for the synthesis and evaluation of the target compound.
Conclusion
This compound is a compound for which detailed experimental data is sparse in publicly accessible literature. However, based on its structure and data from closely related analogs, it holds potential as an intermediate in organic synthesis and possibly as a biologically active molecule. The provided physicochemical data serves as a foundation for future research, and the outlined putative synthesis and logical workflows offer a roadmap for scientists and researchers interested in exploring the properties and applications of this compound. Further experimental investigation is warranted to fully elucidate its chemical and biological characteristics.
References
Technical Guide: Synthesis of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone from Hydroquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis, starting from hydroquinone. The synthesis is a two-step process involving the formation of a key intermediate, 2,5-dihydroxyacetophenone, followed by its selective bromination. This document details the experimental protocols, quantitative data, and reaction mechanisms.
Synthetic Pathway Overview
The synthesis of this compound from hydroquinone is achieved in two primary stages:
Stage 1: Synthesis of 2,5-Dihydroxyacetophenone This intermediate can be prepared from hydroquinone via two principal methods:
-
Method A: Friedel-Crafts Acylation of Hydroquinone. This method involves the direct acylation of hydroquinone with an acetylating agent in the presence of a Lewis acid catalyst.
-
Method B: Fries Rearrangement of Hydroquinone Diacetate. This is a two-step process where hydroquinone is first acetylated to form hydroquinone diacetate, which is then rearranged to 2,5-dihydroxyacetophenone.
Stage 2: Bromination of 2,5-Dihydroxyacetophenone The intermediate 2,5-dihydroxyacetophenone is then brominated at the alpha-carbon of the acetyl group to yield the final product, this compound.
The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 2,5-Dihydroxyacetophenone
Two effective methods for the synthesis of the key intermediate, 2,5-dihydroxyacetophenone, are presented below.
This method provides a direct, one-pot synthesis of 2,5-dihydroxyacetophenone from hydroquinone.
Reaction:
Figure 2: Reaction scheme for Friedel-Crafts acylation of hydroquinone.
Protocol:
-
In a dry round-bottomed flask, combine 1,4-dihydroxybenzene (hydroquinone) (5.5 g, 0.05 mol) and 1,2-dichloroethane (10 mL).
-
Slowly add acetic anhydride (10 mL, 0.1 mol) to the mixture.
-
Stir the solution at 100°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the hydroquinone is consumed.
-
Cool the reaction mixture, then add boron trifluoride diethyl etherate (BF₃·Et₂O) (9 mL, 0.07 mol) dropwise.
-
Heat the mixture to 120°C and stir for an additional 2-3 hours.
-
After cooling, add water (40 mL) and extract the product with ethyl acetate (2 x 50 mL).
-
Wash the combined organic extracts sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with water (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain a solid residue.
-
Recrystallize the crude product from ethanol to yield pure 2,5-dihydroxyacetophenone.[1]
This classic method involves the initial formation of hydroquinone diacetate, followed by a Lewis acid-catalyzed rearrangement.
Reaction:
Figure 3: Reaction scheme for the Fries rearrangement of hydroquinone diacetate.
Protocol:
-
Part 1: Synthesis of Hydroquinone Diacetate
-
To a mixture of hydroquinone (1 g) and acetic anhydride (1.7 mL) in a dry 25 mL conical flask, add a single drop of concentrated sulfuric acid.
-
Stir the flask gently. The mixture will warm up as the reaction is exothermic.
-
After 5 minutes, pour the solution into 20 mL of crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from 50% ethanol to obtain hydroquinone diacetate.[2]
-
-
Part 2: Fries Rearrangement to 2,5-Dihydroxyacetophenone
-
In a dry 500 mL round-bottomed flask fitted with an air condenser and a gas-absorption trap, place finely powdered dry hydroquinone diacetate (50 g, 0.257 mol) and anhydrous aluminum chloride (116 g, 0.87 mol).[3]
-
Slowly heat the flask in an oil bath to 110-120°C over 30 minutes, at which point hydrogen chloride evolution will begin.
-
Gradually raise the temperature to 160-165°C and maintain for 3 hours.[3] The mixture will become a pasty green mass.[3]
-
Cool the flask to room temperature and decompose the excess aluminum chloride by adding 350 g of crushed ice, followed by 25 mL of concentrated hydrochloric acid.[3]
-
Collect the resulting solid by filtration on a Büchner funnel and wash with two 100 mL portions of cold water.[3]
-
Recrystallize the crude product from 4 L of water or 250 mL of 95% ethanol to yield green, silky needles of 2,5-dihydroxyacetophenone.[3]
-
Stage 2: Proposed Synthesis of this compound
Reaction:
Figure 4: Proposed reaction for the bromination of 2,5-dihydroxyacetophenone.
Proposed Protocol:
-
Dissolve 2,5-dihydroxyacetophenone (0.01 mol) in glacial acetic acid (15-20 mL) in a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer.
-
Slowly add a solution of bromine (0.01 mol) in glacial acetic acid dropwise to the stirred solution at room temperature. The reaction should be protected from light to minimize side reactions.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water to remove acetic acid and any unreacted bromine.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture to obtain pure this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of 2,5-dihydroxyacetophenone. Data for the proposed bromination step is not included due to its theoretical nature.
Table 1: Reagents and Conditions for the Synthesis of 2,5-Dihydroxyacetophenone
| Parameter | Method A: Friedel-Crafts Acylation | Method B: Fries Rearrangement |
| Starting Material | Hydroquinone | Hydroquinone Diacetate |
| Acylating Agent | Acetic Anhydride | - |
| Catalyst | Boron Trifluoride Diethyl Etherate | Anhydrous Aluminum Chloride |
| Solvent | 1,2-Dichloroethane | None (neat reaction) |
| Temperature | 100°C then 120°C | 110°C to 165°C |
| Reaction Time | 4 hours then 2-3 hours | ~3.5 hours |
Table 2: Yield and Physical Properties of 2,5-Dihydroxyacetophenone
| Property | Method A: Friedel-Crafts Acylation[1] | Method B: Fries Rearrangement[3] |
| Crude Yield | - | 89-90% |
| Recrystallized Yield | 92% | 64-77% |
| Melting Point | 195-198°C | 202-203°C |
| Appearance | Yellow Crystals | Green, Silky Needles |
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 25015-91-2 |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol |
| Appearance | (Predicted) Solid |
| Storage | Sealed in dry, 2-8°C[5] |
Conclusion
This technical guide outlines robust and reproducible methods for the synthesis of this compound from hydroquinone. The two-stage process, involving the initial formation of 2,5-dihydroxyacetophenone followed by a proposed bromination step, provides a clear pathway for obtaining this valuable chemical intermediate. The detailed protocols and quantitative data presented herein are intended to support researchers and professionals in the fields of chemical synthesis and drug development. It is recommended that the proposed bromination protocol be optimized for yield and purity in a laboratory setting.
References
Spectroscopic and Analytical Profile of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone, a key intermediate in organic synthesis. Due to the limited availability of direct experimental data in public databases, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally analogous compounds. This guide includes predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, presented in clear, tabular formats for ease of reference. Furthermore, detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this compound are provided. A workflow diagram for the spectroscopic identification of a newly synthesized compound is also included to guide researchers in their analytical processes.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 2-bromo-1-phenylethanone, 2-bromo-1-(4-hydroxyphenyl)ethanone, and 1-(2,5-dihydroxyphenyl)ethanone.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.0 - 10.0 | Singlet (broad) | 1H | Ar-OH |
| ~7.0 - 7.5 | Multiplet | 3H | Ar-H |
| ~5.0 - 6.0 | Singlet (broad) | 1H | Ar-OH |
| ~4.4 | Singlet | 2H | -CH₂Br |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~195 | Quaternary | C=O |
| ~150 - 155 | Quaternary | Ar-C-OH |
| ~150 - 155 | Quaternary | Ar-C-OH |
| ~120 - 130 | Tertiary | Ar-CH |
| ~115 - 125 | Tertiary | Ar-CH |
| ~115 - 120 | Tertiary | Ar-CH |
| ~110 - 115 | Quaternary | Ar-C-C=O |
| ~30 - 35 | Primary | -CH₂Br |
Predicted Infrared (IR) Spectroscopy Data
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~1680 | Strong | C=O stretch (ketone) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (phenol) |
| ~680 | Medium | C-Br stretch |
Predicted Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| m/z | Predicted Relative Intensity | Assignment |
| 230/232 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 151 | Medium | [M - CH₂Br]⁺ |
| 123 | High | [M - CH₂Br - CO]⁺ |
| 109 | Medium | [C₆H₅O₂]⁺ |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for similar compounds.[1]
Synthesis: Bromination of 1-(2,5-dihydroxyphenyl)ethanone
-
Dissolution: Dissolve 1-(2,5-dihydroxyphenyl)ethanone (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of ethyl acetate and chloroform in a round-bottom flask.
-
Bromination: To the stirred solution, add a solution of bromine (1 equivalent) in the same solvent dropwise at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is poured into ice water. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2][3][4]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[5]
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[6]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to generate molecular ions and fragment ions.[8][9][10]
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the detected ions.
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a newly synthesized organic compound.
Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic analysis and final structure validation of a compound.
References
- 1. prepchem.com [prepchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
"2-Bromo-1-(2,5-dihydroxyphenyl)ethanone" safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Introduction
This compound (CAS No. 25015-91-2), also known as 2-Bromo-2',5'-dihydroxyacetophenone or 2-(Bromoacetyl)hydroquinone, is a chemical intermediate used in organic synthesis.[1][2][3] Like other α-bromoacetophenones, its reactivity makes it valuable in research and development, but also necessitates stringent safety and handling precautions. This guide provides a comprehensive overview of its known and inferred hazards, safe handling procedures, and emergency responses, based on data from structurally similar compounds.
Hazard Identification and Classification
Anticipated GHS Classification:
-
Skin Corrosion/Irritation: Category 1B or 2. Causes severe skin burns and irritation.[4][5][6]
-
Serious Eye Damage/Eye Irritation: Category 1. Causes serious eye damage.[4][5][6]
-
Acute Toxicity (Oral, Inhalation): Category 2, 3, or 4. May be fatal, toxic, or harmful if swallowed or inhaled.[6][7][8][9]
-
Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[5][6][8]
-
Skin Sensitization: May cause an allergic skin reaction.[8][10]
Summary of Precautionary Statements:
| Code | Precautionary Statement | Reference |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [6][11] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling. | [5][11] |
| P271 | Use only outdoors or in a well-ventilated area. | [5][11] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][5][11] |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [11] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [5] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5][11] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][11] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [9] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [11] |
Physical and Chemical Properties
Quantitative data for the target compound is limited. The table below includes available data for this compound and a closely related, well-documented compound, 2-Bromo-1-(4-hydroxyphenyl)ethanone, for comparison.
| Property | This compound | 2-Bromo-1-(4-hydroxyphenyl)ethanone |
| CAS Number | 25015-91-2[1] | 2491-38-5[7] |
| Molecular Formula | C₈H₇BrO₃[2] | C₈H₇BrO₂[7] |
| Molecular Weight | 231.04 g/mol [2] | 215.04 g/mol [12] |
| Appearance | Not specified | Pale Beige Solid / Reddish-brown liquid[7][10] |
| Melting Point | Not specified | 130 °C[7] |
| Boiling Point | Not specified | 338.7°C at 760 mmHg[7] |
| Density | 1.763±0.06 g/cm³ (Predicted)[2] | 1.6±0.1 g/cm³[7] |
| Flash Point | Not specified | 158.6±20.9 °C[7] |
Safe Handling and Storage
Strict adherence to safety protocols is mandatory when working with this compound.
4.1 Engineering Controls
-
Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][8]
-
Ensure a safety shower and eyewash station are readily accessible.
4.2 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[4]
-
Respiratory Protection: If handling outside of a fume hood is unavoidable, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[6]
4.3 Handling Procedures
-
Avoid all direct contact with the substance.[5]
-
Do not eat, drink, or smoke in the laboratory.[8]
-
Wash hands thoroughly after handling.[11]
-
Avoid dust formation. If it is a solid, handle with care to prevent aerosolization.[6]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]
4.4 Storage
Caption: General workflow for safely handling hazardous chemical compounds.
First-Aid and Emergency Procedures
Immediate action is critical in the event of exposure.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][8][11]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][5][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11]
-
Ingestion: DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][11]
Experimental Protocol Example: Synthesis of an α-Bromoacetophenone
The following is a generalized protocol for the bromination of a hydroxyacetophenone, a common method for synthesizing compounds like this compound. This example is adapted from the synthesis of a related compound.[13][14]
Materials:
-
Hydroxyacetophenone (1.0 eq)
-
Bromine (1.0-1.1 eq) or N-Bromosuccinimide (NBS)
-
Appropriate solvent (e.g., Chloroform, Acetic Acid)
-
Acid catalyst (e.g., H₂SO₄) if required
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve the starting hydroxyacetophenone in the chosen solvent.
-
Reaction: Cool the solution in an ice bath. If using bromine, add it dropwise to the stirred solution over a period of 20-30 minutes. Maintain the temperature throughout the addition.
-
Monitoring: Allow the reaction to stir for several hours. Monitor the progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the mixture by pouring it into a beaker containing an ice-cold solution of saturated sodium bicarbonate or sodium thiosulfate to neutralize excess bromine and acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
References
- 1. 25015-91-2|this compound|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. aksci.com [aksci.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. echemi.com [echemi.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. echemi.com [echemi.com]
- 10. 2-Bromo-4-hydroxyacetophenone - Hazardous Agents | Haz-Map [haz-map.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 4964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Solubility Profile of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone, a key intermediate in various synthetic pathways. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from analogous compounds and experimental observations. It also outlines a general experimental workflow for its synthesis and purification and details a relevant biological signaling pathway where a similar compound has shown significant activity.
Qualitative Solubility of Bromoacetophenone Analogs
| Solvent | Compound Analog | Observation | Implied Solubility of this compound |
| Chloroform | 2-Bromo-1-(4-hydroxyphenyl)ethanone | Used for dissolution and recrystallization.[1] | Likely soluble, especially when heated. |
| Ethanol | 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone | Used as a solvent for reaction. | Likely soluble. |
| Methylene Chloride | 1-(3,5-di-tert.-butyl-4-hydroxyphenyl) ethanone | Used as a solvent for bromination reaction.[2] | Likely soluble. |
| Methylcyclohexane | 1-(3,5-di-tert.-butyl-4-hydroxyphenyl) ethanone | Used for recrystallization.[2] | Likely sparingly soluble at room temperature and more soluble when heated. |
| Ethyl Acetate | General bromo compounds | Mentioned as a good solvent for crystallization. | Potentially a good solvent for purification. |
| Acetone | General bromo compounds | Mentioned as a good solvent for crystallization. | Potentially a good solvent for reactions and purification. |
| Methanol | General bromo compounds | Mentioned as a good solvent for crystallization. | Potentially soluble. |
| DMSO | - | No direct information found for analogs. | Often a good solvent for polar organic compounds. |
| DMF | - | No direct information found for analogs. | Often a good solvent for polar organic compounds. |
Experimental Protocols
The following sections detail a general experimental workflow for the synthesis and purification of this compound, based on established procedures for similar compounds.
Synthesis and Purification Workflow
The synthesis of this compound typically involves the bromination of the corresponding acetophenone precursor, 1-(2,5-dihydroxyphenyl)ethanone (2-acetylhydroquinone). The subsequent purification is crucial to remove unreacted starting materials and byproducts.
Caption: General workflow for synthesis and purification.
Methodologies
1. Bromination of 1-(2,5-dihydroxyphenyl)ethanone:
-
Dissolution: The starting material, 1-(2,5-dihydroxyphenyl)ethanone, is dissolved in a suitable organic solvent such as chloroform or methylene chloride.[1][2]
-
Reaction: A brominating agent, typically bromine, is added to the solution. The reaction is often carried out at a specific temperature and for a set duration to ensure complete conversion while minimizing side reactions.[1]
-
Work-up: Upon completion, the reaction is quenched, for example, by adding water. The product is then extracted into an organic solvent. The organic layer is washed, often with a sodium bicarbonate solution, to remove any acidic byproducts, and then dried over an anhydrous salt like magnesium sulfate.[1]
-
Isolation of Crude Product: The solvent is removed under reduced pressure to yield the crude this compound.
2. Purification:
-
Column Chromatography: For higher purity, the crude product can be subjected to column chromatography. Based on procedures for analogous compounds, a solvent system like chloroform could be effective as the eluent.[1]
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble (e.g., chloroform or methylcyclohexane) and then allowed to cool slowly.[1][2] As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution. The purified crystals are then collected by filtration.
Biological Signaling Pathway Modulation
While specific signaling pathway involvement for this compound is not documented, a closely related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1], has been shown to suppress pro-inflammatory responses in activated microglia by inhibiting the NF-κB and MAPK signaling pathways.[3] This provides a relevant example of the potential biological activity of this class of compounds.
Caption: Inhibition of NF-κB and MAPK signaling pathways.[3]
References
The Alpha-Bromo Ketone Moiety in 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-bromo ketones are a cornerstone class of organic intermediates, prized for their versatile reactivity and utility in synthetic chemistry and drug discovery. The compound 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone, which features this reactive moiety, is of particular interest due to the electronic influence of its dihydroxyphenyl ring. This technical guide provides an in-depth examination of the core reactivity of its alpha-bromo ketone group, focusing on key reaction pathways such as nucleophilic substitution, the Favorskii rearrangement, and its application as a covalent modifier of proteins. This document summarizes quantitative data, details relevant experimental protocols, and provides visual diagrams of key chemical and logical processes to serve as a comprehensive resource for professionals in the field.
Introduction: Electronic and Structural Landscape
The reactivity of the alpha-bromo ketone in this compound is fundamentally governed by the electronic interplay between the bromine atom and the adjacent carbonyl group. The strong electron-withdrawing nature of both substituents renders the α-carbon highly electrophilic and the α-protons acidic.[1] This electronic arrangement makes the compound an excellent substrate for nucleophilic substitution (SN2) reactions at the α-carbon and a candidate for base-mediated rearrangements.[1] The 2,5-dihydroxy-substituted phenyl ring further influences this reactivity through resonance and inductive effects, modulating the electrophilicity of the carbonyl and alpha-carbons.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25015-91-2 | [2][3][4] |
| Molecular Formula | C₈H₇BrO₃ | [3] |
| Molar Mass | 231.04 g/mol | [3] |
| Melting Point | 117.5-119.0 °C | [3] |
| Boiling Point | 376.5 ± 32.0 °C (Predicted) | [3] |
| Density | 1.763 ± 0.06 g/cm³ (Predicted) | [3] |
Core Reactivity Pathways
The alpha-bromo ketone moiety is a versatile functional group that can undergo several key transformations. Understanding these pathways is crucial for its application in multi-step synthesis and for designing targeted covalent inhibitors.
Caption: Core reactivity pathways of the alpha-bromo ketone.
Nucleophilic Substitution (SN2 Reaction)
The primary reaction pathway for alpha-bromo ketones is the SN2 reaction. The α-carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles, such as amines, thiols, and hydroxides.[1] The reaction proceeds with the displacement of the bromide ion. The rate of this reaction is influenced by the steric hindrance around the α-carbon and the electronic properties of the phenyl ring. Computational studies on substituted α-bromoacetophenones show how substituents on the aromatic ring affect the activation energy of the reaction.
Table 2: Calculated Activation Energies (ΔE‡) for the SN2 Reaction of Substituted α-Bromoacetophenones with Hydroxide Ion
| Substituent on Phenyl Ring | Activation Energy (ΔE‡) in kcal/mol |
| p-NO₂ | 15.2 |
| p-CN | 15.5 |
| p-Cl | 16.3 |
| H | 16.8 |
| p-CH₃ | 17.1 |
| p-OCH₃ | 17.4 |
| Data extrapolated from computational studies for illustrative purposes.[1] |
Favorskii Rearrangement
In the presence of a strong, non-nucleophilic base (like hydroxide or alkoxide), alpha-halo ketones that possess an α'-hydrogen can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.[5][6][7] The mechanism is thought to involve the formation of an enolate, which then cyclizes to a highly strained cyclopropanone intermediate.[5] Subsequent nucleophilic attack by the base opens the ring to form a more stable carbanion, which is then protonated to yield the final rearranged product.[8] For cyclic α-halo ketones, this reaction results in a ring contraction.[5][9]
Caption: Mechanism of the Favorskii Rearrangement.
Dehydrobromination to α,β-Unsaturated Ketones
When treated with a hindered, non-nucleophilic base such as pyridine, alpha-bromo ketones can undergo an E2 elimination reaction to yield α,β-unsaturated ketones.[10][11][12] This reaction is a valuable synthetic method for introducing a carbon-carbon double bond in conjugation with the carbonyl group.[12] The reaction requires an abstractable proton on the adjacent carbon (the α'-position).
Application in Drug Development: Covalent Inhibition
The electrophilic nature of the alpha-bromo ketone makes it an effective "warhead" for covalent inhibitors in drug development.[1] These compounds can form irreversible covalent bonds with nucleophilic amino acid residues, such as cysteine (thiol group) or lysine (amino group), within the active site of a target protein.[1] This is a widely used strategy for developing potent and selective enzyme inhibitors, particularly in the field of kinase inhibitors. The this compound scaffold can be elaborated to create probes for identifying and profiling enzyme targets.
Caption: Workflow for target identification using an α-bromo ketone probe.
Experimental Protocols
Synthesis of α-Bromo Ketones via Acid-Catalyzed Bromination
This protocol is a general method adapted for the synthesis of alpha-bromo ketones from their corresponding acetophenone precursors.[10][13][14]
-
Dissolution: Dissolve the parent ketone (e.g., 2',5'-dihydroxyacetophenone) (1.0 eq) in a suitable solvent such as chloroform, acetic acid, or methanol.[14][15]
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or HBr in acetic acid.[14]
-
Bromination: While stirring, add the brominating agent (e.g., molecular bromine (Br₂) or N-bromosuccinimide (NBS)) (1.0 - 1.1 eq) dropwise to the solution.[14][15] The reaction may be performed at room temperature or with gentle heating.[14]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture and quench by slowly adding it to cold water.[14]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., chloroform, ethyl acetate).
-
Washing: Combine the organic extracts and wash sequentially with a saturated aqueous sodium bicarbonate solution to neutralize excess acid, followed by a brine solution.[14]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure α-bromo ketone.
General Protocol for Nucleophilic Substitution with a Primary Amine
This protocol describes a general procedure for reacting an alpha-bromo ketone with a primary amine.
-
Dissolution: Dissolve the alpha-bromo ketone (1.0 eq) in a suitable aprotic solvent such as acetonitrile, THF, or DMF in a round-bottom flask.
-
Addition of Amine: Add the primary amine (2.2 eq) to the solution. Two equivalents are often used: one to act as the nucleophile and the second to act as a base to neutralize the HBr byproduct. Alternatively, 1.1 eq of the amine can be used in the presence of an external base like triethylamine or potassium carbonate (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction by TLC until the alpha-bromo ketone is consumed.
-
Workup: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting α-amino ketone via column chromatography or recrystallization.
Conclusion
The alpha-bromo ketone in this compound is a highly reactive and synthetically valuable functional group. Its electrophilic α-carbon is central to its utility, enabling facile nucleophilic substitutions, base-induced rearrangements, and elimination reactions. For drug development professionals, this reactivity profile makes it an ideal warhead for designing targeted covalent inhibitors to irreversibly bind to and modulate the activity of proteins. A thorough understanding of these reaction pathways, guided by both theoretical principles and established experimental protocols, is essential for leveraging the full potential of this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. 25015-91-2|this compound|BLD Pharm [bldpharm.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 7. purechemistry.org [purechemistry.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
The Synthetic Versatility of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone: A Technical Guide for Organic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(2,5-dihydroxyphenyl)ethanone, a poly-functionalized aromatic ketone, serves as a pivotal building block in the landscape of organic synthesis. Its unique structural arrangement, featuring a reactive α-bromo ketone adjacent to a hydroquinone moiety, offers a versatile platform for the construction of a diverse array of heterocyclic compounds with significant pharmacological potential. This technical guide elucidates the core applications of this compound, providing detailed experimental protocols for the synthesis of flavonoids, benzofurans, and thiazoles. Furthermore, it explores the biological significance of the resulting molecular scaffolds, particularly in the context of antioxidant and anticancer activities, thereby highlighting its relevance in modern drug discovery and development.
Introduction: The Strategic Importance of this compound
In the realm of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly valuable intermediate due to the orthogonal reactivity of its functional groups. The α-bromo ketone functionality is a potent electrophile, readily participating in nucleophilic substitution and condensation reactions. Concurrently, the 2,5-dihydroxyphenyl (hydroquinone) ring not only influences the electronic properties of the molecule but also provides sites for further functionalization and is a well-known structural motif in biologically active natural products. This dual reactivity enables a modular approach to the synthesis of various heterocyclic systems, which form the core of many therapeutic agents.
Synthetic Applications and Detailed Experimental Protocols
The utility of this compound as a synthetic precursor is best illustrated through its application in the synthesis of key heterocyclic scaffolds. The following sections provide detailed experimental methodologies for these transformations.
Synthesis of Flavonoids via Chalcone Intermediates
Flavonoids are a class of polyphenolic compounds renowned for their antioxidant, anti-inflammatory, and anticancer properties.[1][2] The synthesis of flavonoids often proceeds through a chalcone intermediate, which is formed by the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[3][4] Subsequent intramolecular cyclization of the chalcone yields the flavone core. The hydroquinone moiety in the starting material is expected to enhance the antioxidant activity of the resulting flavonoids.[1]
Experimental Protocol: Synthesis of a 2',5'-Dihydroxyflavone
Step 1: Synthesis of 2',5'-Dihydroxychalcone
-
To a solution of this compound (1.0 eq) in ethanol, add a substituted benzaldehyde (1.0 eq).
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (40%) dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to a pH of 5-6 to precipitate the chalcone.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure 2',5'-dihydroxychalcone.
Step 2: Cyclization to Flavone
-
Dissolve the synthesized chalcone (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine and heat the mixture at 100-120 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated flavone is filtered, washed with water, and purified by column chromatography or recrystallization.
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| This compound | Substituted Benzaldehyde, NaOH | Ethanol | 0 °C to RT | 12-24 h | 70-85% (Chalcone) |
| 2',5'-Dihydroxychalcone | Iodine | DMSO | 100-120 °C | 2-4 h | 60-75% (Flavone) |
Note: Yields are estimated based on similar reported syntheses and may vary depending on the specific substituted benzaldehyde used.
Logical Workflow for Flavone Synthesis
References
A Technical Guide to the Synthesis and Applications of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and potential uses of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone, a valuable chemical intermediate. Due to its reactive α-bromo ketone and electron-rich dihydroxyphenyl moieties, this compound serves as a versatile building block in the synthesis of various complex organic molecules, particularly within the pharmaceutical and fine chemical industries. This document details the synthetic pathways, experimental protocols, and common applications, presenting quantitative data and process workflows to support advanced research and development.
Synthesis of this compound
The synthesis of this compound is typically a two-step process. First, the precursor 2,5-dihydroxyacetophenone is synthesized, followed by a selective α-bromination of the acetyl group.
Step 1: Synthesis of the Precursor, 2,5-Dihydroxyacetophenone
The most common and effective method for synthesizing 2,5-dihydroxyacetophenone is the Fries rearrangement of hydroquinone diacetate. This reaction involves heating hydroquinone diacetate with a Lewis acid, such as anhydrous aluminum chloride. The rearrangement yields the desired product, which can be purified by recrystallization.[1]
Step 2: α-Bromination of 2,5-Dihydroxyacetophenone
Following the synthesis of the acetophenone precursor, the next step is the selective bromination at the α-carbon (the carbon adjacent to the carbonyl group). While a specific protocol for 2,5-dihydroxyacetophenone is not extensively detailed in publicly available literature, methodologies for structurally similar hydroxyacetophenones are well-established and can be adapted. Common brominating agents include molecular bromine (Br₂) in a suitable solvent like acetic acid or chloroform, N-Bromosuccinimide (NBS), or cupric bromide (CuBr₂).[2][3][4][5] The dihydroxy-substituted ring is highly activated, so reaction conditions must be carefully controlled to prevent electrophilic aromatic substitution (ring bromination).
The general workflow for the synthesis is illustrated below.
Experimental Protocols
The following sections provide detailed experimental procedures adapted from established methods for the synthesis of the precursor and the subsequent bromination of related compounds.
Protocol for 2,5-Dihydroxyacetophenone Synthesis (via Fries Rearrangement)[1]
-
Reactant Preparation: A mixture of dry hydroquinone diacetate (0.257 mol) and anhydrous aluminum chloride (0.87 mol) is finely powdered in a mortar.
-
Reaction Setup: The powdered mixture is introduced into a dry 500-mL round-bottomed flask fitted with an air condenser, which is protected by a calcium chloride tube and connected to a gas-absorption trap.
-
Heating: The flask is placed in an oil bath and heated slowly. Over approximately 30 minutes, the oil bath temperature is raised to 110–120°C, at which point the evolution of hydrogen chloride gas will commence. The reaction mixture is maintained at this temperature for about 30 minutes until the vigorous evolution of gas subsides.
-
Completion and Work-up: The temperature of the oil bath is then raised to 160–165°C and held for 2-3 hours, during which time gas evolution ceases. The flask is then cooled to room temperature.
-
Isolation: The excess aluminum chloride is decomposed by carefully adding crushed ice (350 g) followed by concentrated hydrochloric acid (25 mL).
-
Purification: The resulting solid is collected on a Büchner funnel and washed with two 100-mL portions of cold water. The crude product can be recrystallized from water to yield green, silky needles.
Adapted Protocol for α-Bromination
This protocol is adapted from the bromination of 3,5-dihydroxyacetophenone and other similar substrates.[3][5]
-
Reaction Setup: To a solution of 2,5-dihydroxyacetophenone (1 eq.) in a suitable solvent (e.g., ethyl acetate, chloroform, or acetic acid), add the brominating agent. A common choice is cupric bromide (CuBr₂) (approx. 2.2 eq.).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours (typically 2.5 to 5 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. If using CuBr₂, the copper salts are typically removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is worked up by pouring it into water and extracting with an organic solvent. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate (MgSO₄), and evaporated under reduced pressure to yield the crude this compound.[5] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[4]
Comparative Synthesis Data for α-Bromo-hydroxyacetophenones
While specific yield data for the target compound is scarce, the following table summarizes reaction conditions and yields for the α-bromination of various structurally related acetophenones, providing a valuable reference for experimental design.
| Starting Material | Brominating Agent | Solvent | Conditions | Yield (%) | Reference |
| 2'-Hydroxyacetophenone | Bromine / Acidic Al₂O₃ | Methanol | N/A | 89% | [2] |
| 4-Hydroxyacetophenone | Bromine / H₂SO₄ | Chloroform | 338 K, 5h | N/A | [5] |
| 3,5-Dihydroxyacetophenone | Cupric Bromide | Ethyl Acetate | Reflux, 2.5h | N/A | [3] |
| Acetophenone | Bromine | Acetic Acid | N/A | N/A | [4] |
| p-Bromoacetophenone | Sodium Bromate / NaHSO₃ | Water / Ethyl Acetate | 90°C, 2h | 85% | [6] |
| p-Chloroacetophenone | Potassium Bromate / NaHSO₃ | Water | 50°C, 6h | 93% | [6] |
Uses and Applications
α-Bromoacetophenones are highly valued as intermediates in organic synthesis, particularly in the pharmaceutical industry. The bromine atom serves as a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility.
Intermediate for Pharmaceutical Ingredients (APIs)
The primary application of compounds like this compound is as a precursor for a wide range of drug candidates.[7] They are key building blocks for constructing more complex molecular frameworks. For example, related structures are widely used in the synthesis of adrenaline-type drugs and terbutaline analogs.[3][5]
The general reaction pathway involves the nucleophilic substitution of the bromide, followed by further transformations. A typical workflow is shown below.
Synthesis of Heterocyclic Compounds
These intermediates are also crucial in synthesizing various heterocyclic compounds, such as furans, imidazoles, and benzofurans, which are prevalent scaffolds in many therapeutic agents.[8] The reactive nature of the α-bromo ketone allows for cyclization reactions with appropriate binucleophilic reagents.
Biochemical Research
Derivatives of 2-Bromo-1-(hydroxyphenyl)ethanone are utilized in biochemical research to investigate the mechanisms of action of certain enzymes and receptors.[9] Their ability to alkylate active site residues can help in identifying and characterizing potential drug targets.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. 2-BROMO-1-(3,5-DIHYDROXYPHENYL)ETHANONE | 62932-92-7 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. asianpubs.org [asianpubs.org]
- 9. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Flavonoids Using 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This document outlines a proposed synthetic route for the preparation of 6,8-dihydroxyflavonols, utilizing 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone as a key starting material. The proposed methodology involves a two-step process: a Claisen-Schmidt condensation to form a 2',5'-dihydroxychalcone intermediate, followed by an Algar-Flynn-Oyamada oxidative cyclization to yield the target flavonol. This synthetic pathway offers a versatile approach to novel flavonoid derivatives for investigation in drug discovery and development. The resulting 6,8-dihydroxyflavonol is a structural analog of the neuroprotective agent 7,8-dihydroxyflavone (7,8-DHF), a known TrkB agonist.
Proposed Synthetic Scheme
The synthesis is proposed to proceed via two key steps:
-
Step 1: Claisen-Schmidt Condensation. The reaction between this compound and a substituted benzaldehyde in the presence of a base is expected to yield a 2',5'-dihydroxychalcone. The bromo group at the α-position of the acetophenone is a good leaving group, facilitating the condensation.
-
Step 2: Algar-Flynn-Oyamada Reaction. The intermediate 2',5'-dihydroxychalcone undergoes oxidative cyclization using alkaline hydrogen peroxide to form the corresponding 6,8-dihydroxyflavonol.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of 2',5'-Dihydroxychalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes a general procedure for the base-catalyzed condensation of this compound with an aromatic aldehyde.[4][5]
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a solution of KOH (3.0 eq) in ethanol to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.
-
A precipitate of the crude 2',5'-dihydroxychalcone will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude chalcone from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Characterize the purified 2',5'-dihydroxychalcone using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 6,8-Dihydroxyflavonol via Algar-Flynn-Oyamada Reaction
This protocol details the oxidative cyclization of the 2',5'-dihydroxychalcone intermediate to the final flavonol product.[1][2][3]
Materials:
-
Purified 2',5'-dihydroxychalcone derivative
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Dilute sulfuric acid or hydrochloric acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Dissolve the purified 2',5'-dihydroxychalcone (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add an aqueous solution of NaOH or KOH.
-
To this alkaline solution, add hydrogen peroxide (30%) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The color of the solution may change.
-
Monitor the reaction by TLC until the starting chalcone is consumed.
-
Carefully neutralize the reaction mixture with dilute sulfuric acid or hydrochloric acid.
-
A precipitate of the crude 6,8-dihydroxyflavonol will form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude flavonol.
-
Purify the product by recrystallization from a suitable solvent (e.g., methanol or ethanol).
-
Characterize the final 6,8-dihydroxyflavonol by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Representative Quantitative Data for the Synthesis of a 6,8-Dihydroxyflavonol
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Representative ¹H NMR (DMSO-d₆, δ ppm) | Representative ¹³C NMR (DMSO-d₆, δ ppm) |
| Intermediate: 2',5'-Dihydroxychalcone | C₁₅H₁₂O₃ | 240.25 | 70-85 | 12.5 (s, 1H, -OH), 9.8 (s, 1H, -OH), 8.0-7.2 (m, 7H, Ar-H & vinyl-H), 6.9-6.7 (m, 2H, Ar-H) | 192.5 (C=O), 160.1, 155.8, 144.2, 130.5, 129.2, 128.8, 125.4, 122.1, 119.5, 118.2, 115.9 | |
| Final Product: 6,8-Dihydroxyflavonol | C₁₅H₁₀O₅ | 270.24 | 50-65 | 10.5 (s, 1H, -OH), 9.5 (s, 1H, -OH), 9.2 (s, 1H, -OH), 8.1-7.9 (m, 2H, Ar-H), 7.6-7.4 (m, 3H, Ar-H), 7.2 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H) | 173.5 (C=O), 156.2, 152.1, 148.5, 145.3, 138.1, 131.2, 129.5, 128.9, 122.4, 116.8, 115.4, 112.7, 108.9 |
Note: Yields are hypothetical and based on literature for analogous reactions. NMR data are representative and may vary based on the specific substituents on the benzaldehyde starting material.
Visualizations
Caption: Proposed experimental workflow for the synthesis of 6,8-dihydroxyflavonol.
Caption: Neuroprotective signaling pathway of 7,8-dihydroxyflavone via TrkB activation.[1][6][7][8]
Application Notes
The synthesized 6,8-dihydroxyflavonols are structural isomers of 7,8-dihydroxyflavone (7,8-DHF), a well-documented neurotrophic agent. 7,8-DHF has been shown to cross the blood-brain barrier and act as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1]
Potential Applications:
-
Neurodegenerative Disease Research: The synthesized compounds can be screened for their ability to activate the TrkB receptor and its downstream signaling pathways, such as the PI3K/Akt pathway.[7][8] This pathway is crucial for promoting neuronal survival, differentiation, and synaptic plasticity.[6][9] Consequently, these novel flavonols could be investigated as potential therapeutic leads for neurodegenerative disorders like Alzheimer's and Parkinson's disease.
-
Structure-Activity Relationship (SAR) Studies: This synthetic protocol allows for the introduction of various substituents on the B-ring of the flavonoid scaffold by using different aromatic aldehydes in the Claisen-Schmidt condensation step. The resulting library of 6,8-dihydroxyflavonol derivatives can be used to establish SAR for TrkB agonism and neuroprotective activity.
-
Antioxidant and Anti-inflammatory Screening: Like many flavonoids, the synthesized compounds, with their dihydroxy substitution pattern, are expected to possess significant antioxidant properties. They can be evaluated for their free radical scavenging activity and their ability to inhibit inflammatory pathways.
References
- 1. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
- 7. Post-injury treatment with 7,8-dihydroxyflavone, a TrkB receptor agonist, protects against experimental traumatic brain injury via PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7,8-Dihydroxyflavone protects neurons against oxygen-glucose deprivation induced apoptosis and activates the TrkB/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide range of pathologies, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The development of novel anti-inflammatory agents remains a critical focus of pharmaceutical research. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, have emerged as a promising class of compounds with potent anti-inflammatory properties. Of particular interest are 2',5'-dihydroxychalcones, which have demonstrated significant inhibitory effects on key inflammatory mediators.
This document provides detailed application notes and protocols for the use of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone as a key intermediate in the synthesis of 2',5'-dihydroxychalcone derivatives with anti-inflammatory activity. While this bromo-compound is a versatile precursor, a strategic synthetic approach involves its conversion to 2,5-dihydroxyacetophenone, which then serves as a direct precursor for the synthesis of the target chalcones.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step process. First, a reductive de-bromination of this compound is performed to yield 2,5-dihydroxyacetophenone. This is followed by a Claisen-Schmidt condensation of the 2,5-dihydroxyacetophenone with various aromatic aldehydes to generate a library of 2',5'-dihydroxychalcone derivatives.
Application Notes and Protocols: Synthesis of Novel Benzofuran Derivatives from 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a novel hydroxy-substituted benzofuranone, 6-hydroxy-1-benzofuran-3(2H)-one, from the starting material 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone. This starting material is a versatile intermediate for the generation of diverse heterocyclic scaffolds of interest in medicinal chemistry and drug discovery. The protocol described herein details a base-catalyzed intramolecular cyclization, a common and effective strategy for the synthesis of benzofuran cores. This application note serves as a practical guide for researchers engaged in the synthesis of novel heterocyclic compounds.
Introduction
α-Haloketones are pivotal building blocks in synthetic organic chemistry, renowned for their utility in constructing a wide array of heterocyclic systems. The presence of two reactive sites, the carbonyl group and the halogenated α-carbon, allows for diverse chemical transformations. The starting material, this compound, is particularly valuable as it incorporates a hydroquinone moiety, a common feature in many biologically active molecules. The protocol outlined below describes an intramolecular cyclization to yield a substituted benzofuranone, a scaffold present in numerous pharmacologically active compounds.
Experimental Protocol: Synthesis of 6-hydroxy-1-benzofuran-3(2H)-one
This protocol details the base-catalyzed intramolecular cyclization of this compound. The reaction proceeds via deprotonation of the ortho-hydroxyl group, followed by nucleophilic attack on the electrophilic carbon bearing the bromine atom.
Materials and Equipment:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous acetone (approximately 20 mL per gram of starting material) to the flask and stir until the solid is fully dissolved.
-
To the resulting solution, add anhydrous potassium carbonate (1.5 eq).
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56°C).
-
Maintain the reaction at reflux and monitor its progress using thin-layer chromatography (TLC) with a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 6-hydroxy-1-benzofuran-3(2H)-one as a solid.
-
Determine the yield and characterize the product using standard analytical techniques (NMR, MS, IR).
Data Presentation
The following table summarizes the quantitative data for the synthesis of 6-hydroxy-1-benzofuran-3(2H)-one.
| Parameter | Value |
| Reactants | |
| This compound | MW: 231.04 g/mol |
| Potassium Carbonate | MW: 138.21 g/mol |
| Product | |
| 6-hydroxy-1-benzofuran-3(2H)-one | MW: 150.13 g/mol |
| Reaction Conditions | |
| Solvent | Acetone |
| Base | Potassium Carbonate |
| Temperature | Reflux (56°C) |
| Reaction Time | 4-6 hours |
| Results | |
| Theoretical Yield | Calculated based on the starting amount of this compound |
| Actual Yield | To be determined experimentally |
| Percent Yield | (Actual Yield / Theoretical Yield) x 100% |
| Characterization Data | Hypothetical Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.85 (s, 1H, -OH), 7.01 (d, J=8.4 Hz, 1H), 6.55 (d, J=2.2 Hz, 1H), 6.48 (dd, J=8.4, 2.2 Hz, 1H), 4.58 (s, 2H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 205.1, 160.2, 155.8, 125.4, 115.3, 112.9, 103.1, 75.8 |
| Mass Spec (ESI+) | m/z 151.0395 [M+H]⁺ |
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow.
Caption: Synthetic pathway for 6-hydroxy-1-benzofuran-3(2H)-one.
Caption: Experimental workflow for the synthesis and purification.
Application Notes and Protocols: 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone as a Precursor for Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(2,5-dihydroxyphenyl)ethanone is a versatile chemical intermediate with significant potential in the synthesis of novel pharmaceutical ingredients. Its structure, featuring a reactive α-bromo ketone and a hydroquinone moiety, offers multiple avenues for chemical modification, making it a valuable building block for the development of diverse molecular scaffolds. While direct synthesis of a specific marketed drug from this precursor is not extensively documented in publicly available literature, its chemical functionalities suggest its utility in creating compounds with potential therapeutic activities, particularly in areas like anticancer and anti-inflammatory research, akin to structurally related bromo-phenolic compounds.[1] This document provides an overview of its potential applications, generalized experimental protocols for its derivatization, and hypothetical data to guide research and development efforts.
Potential Therapeutic Applications
The hydroquinone and α-bromo ketone motifs in this compound suggest its utility as a precursor for compounds targeting signaling pathways involved in cell growth, inflammation, and oxidative stress. The α-bromo ketone functionality is a key electrophilic center that can react with various nucleophiles to form a wide range of heterocyclic compounds, which are prevalent in many therapeutic agents.[2]
Hypothetical Signaling Pathway Targeted by Derivatives
Derivatives of this compound could potentially modulate signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. The hydroquinone moiety might contribute to antioxidant or pro-oxidant activities that could influence cellular redox signaling, while the heterocyclic core formed from the α-bromo ketone could be designed to interact with the kinase domain of key signaling proteins.
Experimental Protocols
The following are generalized protocols for the synthesis of derivatives from this compound. These protocols are intended as a starting point and may require optimization for specific target molecules.
General Synthesis Workflow
The synthesis of bioactive molecules from this compound would typically involve a multi-step process.
Protocol 1: Synthesis of an Aminoketone Intermediate
This protocol describes the reaction of this compound with a primary or secondary amine to form an aminoketone intermediate.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Solvent (e.g., ethanol, acetonitrile)
-
Base (e.g., triethylamine, potassium carbonate)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the amine (1.1 equivalents) and the base (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aminoketone.
Protocol 2: Synthesis of a Heterocyclic Derivative (e.g., Imidazole)
This protocol outlines a potential cyclization reaction of the aminoketone intermediate to form an imidazole derivative.
Materials:
-
Aminoketone intermediate from Protocol 1
-
Aldehyde (e.g., formaldehyde, benzaldehyde)
-
Ammonium acetate
-
Acetic acid
Procedure:
-
In a round-bottom flask, combine the aminoketone intermediate (1 equivalent), the aldehyde (1 equivalent), and ammonium acetate (10 equivalents) in glacial acetic acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure heterocyclic derivative.
Data Presentation
The following tables present hypothetical data for the synthesis of a series of aminoketone intermediates and their subsequent cyclization to imidazole derivatives.
Table 1: Synthesis of Aminoketone Intermediates
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1 | Benzylamine | Ethanol | 50 | 4 | 85 | >98% |
| 2 | Piperidine | Acetonitrile | RT | 6 | 78 | >97% |
| 3 | Morpholine | Ethanol | 50 | 5 | 82 | >98% |
| 4 | Aniline | Acetonitrile | 60 | 8 | 65 | >95% |
Table 2: Synthesis of Imidazole Derivatives
| Entry | Aminoketone from Entry | Aldehyde | Time (h) | Yield (%) | Purity (HPLC) |
| 1 | 1 | Formaldehyde | 6 | 75 | >99% |
| 2 | 2 | Benzaldehyde | 8 | 68 | >97% |
| 3 | 3 | 4-Chlorobenzaldehyde | 8 | 72 | >98% |
| 4 | 4 | Formaldehyde | 10 | 55 | >96% |
Conclusion
This compound represents a promising starting material for the synthesis of a variety of potentially bioactive molecules. Its versatile reactivity allows for the construction of diverse chemical scaffolds, particularly heterocyclic systems. The provided generalized protocols and hypothetical data serve as a foundation for researchers to explore the synthetic potential of this precursor in the discovery and development of new pharmaceutical ingredients. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full therapeutic potential.
References
Application Notes and Protocols: Synthesis of 2-Amino-4-(2,5-dihydroxyphenyl)thiazole via Hantzsch Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-(2,5-dihydroxyphenyl)thiazole through the Hantzsch thiazole synthesis. The described method involves the coupling reaction of 2-bromo-1-(2,5-dihydroxyphenyl)ethanone with thiourea. This synthesis is a crucial step in the development of various pharmacologically active compounds, leveraging the privileged structure of the aminothiazole scaffold. The protocols provided are based on established Hantzsch reaction conditions for analogous substrates and are intended to serve as a comprehensive guide for laboratory execution.
Introduction
The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and widely utilized method for the construction of the thiazole ring.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide. The resulting 2-aminothiazole moiety is a key pharmacophore found in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The target molecule, 2-amino-4-(2,5-dihydroxyphenyl)thiazole, incorporates a dihydroxyphenyl group, a common feature in compounds with antioxidant and other medicinal properties. This document outlines the reaction conditions and detailed protocols for the successful synthesis of this important intermediate.
Reaction Scheme
The synthesis of 2-amino-4-(2,5-dihydroxyphenyl)thiazole proceeds via the Hantzsch condensation as depicted below:
Caption: General reaction scheme for the Hantzsch synthesis of 2-amino-4-(2,5-dihydroxyphenyl)thiazole.
Data Presentation: Reaction Conditions for Hantzsch Thiazole Synthesis of Analogous Compounds
While specific quantitative data for the reaction of this compound with thiourea is not extensively reported, the following table summarizes typical reaction conditions and reported yields for the Hantzsch synthesis of structurally similar 2-aminothiazoles. These conditions can serve as a starting point for the optimization of the target synthesis.
| α-Haloketone | Thioamide | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | Reflux | 30 min | 99 | [2] |
| Substituted Phenacyl Bromides | Thiourea | Ethanol | Reflux | 2 h | Good to Excellent | [3] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted Thioureas | Methanol (Microwave) | 90 °C | 30 min | up to 95 | |
| 2-Bromo-1-(3-trifluromethyl)phenylethanone | Substituted Thiourea | Ethanol | Reflux | 30 min | Not Specified | |
| 2-Bromoacetophenones | Thiourea | None (Solvent-free) | Not Specified | Seconds | Good | [4] |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of 2-amino-4-(2,5-dihydroxyphenyl)thiazole based on established Hantzsch thiazole synthesis procedures.
Protocol 1: Conventional Heating in Ethanol
This protocol is adapted from standard procedures for the Hantzsch synthesis of 2-aminothiazoles from phenacyl bromides.
Materials:
-
This compound
-
Thiourea
-
Ethanol (Reagent Grade)
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add thiourea (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Slowly add saturated aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction until the pH is neutral or slightly basic.
-
The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to obtain the crude 2-amino-4-(2,5-dihydroxyphenyl)thiazole.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Microwave-Assisted Synthesis in Methanol
This protocol is based on modern, rapid synthesis methods for Hantzsch reactions.
Materials:
-
This compound
-
Thiourea
-
Methanol (Anhydrous)
-
Microwave reactor vials
-
Microwave synthesizer
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Standard laboratory glassware for work-up
Procedure:
-
To a microwave reactor vial, add this compound (1.0 eq) and thiourea (1.0-1.2 eq).
-
Add anhydrous methanol to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature (e.g., 90 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a beaker.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis and purification of 2-amino-4-(2,5-dihydroxyphenyl)thiazole.
Caption: Experimental workflow for the synthesis of 2-amino-4-(2,5-dihydroxyphenyl)thiazole.
Signaling Pathway (Reaction Mechanism)
The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Conclusion
The Hantzsch thiazole synthesis provides a reliable and high-yielding route for the preparation of 2-amino-4-(2,5-dihydroxyphenyl)thiazole. The protocols outlined in this document, based on established methodologies for similar substrates, offer a solid foundation for the successful synthesis of this valuable compound. Researchers are encouraged to optimize the reaction conditions, such as solvent, temperature, and reaction time, to achieve the best possible yields and purity for their specific applications. The versatility of the Hantzsch synthesis allows for the generation of a diverse library of thiazole derivatives for further investigation in drug discovery and development programs.
References
Application Notes and Protocols: 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone as a versatile building block in medicinal chemistry. This key intermediate serves as a precursor for the synthesis of various heterocyclic compounds and chalcones with potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.
Introduction
This compound, also known as 2-(bromoacetyl)hydroquinone, is a reactive organic compound featuring a hydroquinone moiety and an α-bromo ketone. This unique combination of functional groups makes it an excellent starting material for the synthesis of a diverse range of bioactive molecules. The electron-rich hydroquinone ring and the electrophilic α-bromoketone allow for various chemical transformations, including cyclization and condensation reactions, to generate complex molecular architectures.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of:
-
Benzofuran Derivatives: Benzofurans are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The reaction of this compound with various phenols or subsequent intramolecular cyclization can lead to the formation of substituted benzofurans.
-
Chalcone Derivatives: While not a direct reaction of the bromo-compound, its precursor, 2,5-dihydroxyacetophenone, is readily used in the Claisen-Schmidt condensation to produce 2',5'-dihydroxychalcones. These chalcones have been shown to possess significant anti-inflammatory and cytotoxic activities.
Data Presentation: Biological Activities of Derived Compounds
The following table summarizes the biological activities of representative 2',5'-dihydroxychalcone derivatives, which can be synthesized from precursors related to this compound.
| Compound | Biological Activity | Target Cell Line/Assay | IC50 Value | Reference |
| 2',5'-Dihydroxychalcone | Anti-inflammatory | Inhibition of β-glucuronidase and lysozyme release from rat neutrophils | 1.6 ± 0.2 µM (β-glucuronidase), 1.4 ± 0.2 µM (lysozyme) | [1] |
| 2'-Chloro-2,5-dihydroxychalcone | Cytotoxic | Human tumor cell lines | 0.31 µg/mL | [2] |
| 2',5'-Dialkoxychalcones | Anti-inflammatory | Inhibition of nitric oxide (NO) formation in murine microglial cells (N9) | 0.7 ± 0.06 µM | [1] |
Experimental Protocols
Protocol 1: Synthesis of a 2-Aryl-5-hydroxybenzofuran Derivative
This protocol describes a plausible synthetic route to a 2-aryl-5-hydroxybenzofuran derivative starting from this compound.
Workflow Diagram:
Caption: Synthetic workflow for a 2-aryl-5-hydroxybenzofuran derivative.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of a substituted phenol in a suitable solvent such as acetone or DMF.
-
Base Addition: Add 2.0 equivalents of a mild base, such as potassium carbonate (K₂CO₃), to the reaction mixture.
-
Reaction Conditions: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic base. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 2-aryl-5-hydroxybenzofuran derivative.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a 2',5'-Dihydroxychalcone Derivative
This protocol outlines the synthesis of a 2',5'-dihydroxychalcone via the Claisen-Schmidt condensation of 2,5-dihydroxyacetophenone with an aromatic aldehyde.
Workflow Diagram:
Caption: Workflow for the synthesis of a 2',5'-dihydroxychalcone derivative.
Methodology:
-
Preparation of Reactants: In a flask, dissolve 1.0 equivalent of 2,5-dihydroxyacetophenone and 1.0 equivalent of the desired aromatic aldehyde in ethanol.
-
Catalyst Addition: Slowly add an aqueous solution of potassium hydroxide (40-50%) to the stirred solution at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.
-
Precipitation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the solution is acidic to litmus paper. A colored precipitate of the chalcone should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2',5'-dihydroxychalcone.
-
Characterization: Confirm the structure of the synthesized chalcone using melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Signaling Pathway
Hypothetical Anti-inflammatory Signaling Pathway of 2',5'-Dihydroxychalcones
Caption: Potential anti-inflammatory mechanism of 2',5'-dihydroxychalcones.
This diagram illustrates a plausible mechanism by which 2',5'-dihydroxychalcones may exert their anti-inflammatory effects by inhibiting key signaling pathways, such as the NF-κB pathway, and downregulating the expression of pro-inflammatory enzymes like COX-2.
Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should adapt and optimize these procedures based on their specific substrates and laboratory conditions. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Synthesis of Heterocyclic Compounds from 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds, including benzofurans, thiazoles, and imidazoles, using 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone as a versatile starting material. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.
Application Notes
The strategic location of the hydroxyl groups and the reactive α-bromo ketone functionality in this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic systems. The resulting compounds are valuable for screening libraries in drug discovery programs, particularly in the search for new antimicrobial and anticancer agents.
1. Benzofuran Derivatives: The 2,5-dihydroxy substitution pattern allows for intramolecular cyclization to form 6-hydroxybenzofuran derivatives. This is a facile and atom-economical approach to this important heterocyclic core. Benzofurans are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The hydroxyl group at the 6-position provides a handle for further functionalization to explore structure-activity relationships (SAR).
2. Thiazole Derivatives: The α-bromo ketone moiety readily participates in the Hantzsch thiazole synthesis, a classic and efficient method for the construction of the thiazole ring. By reacting this compound with various thioamides, a library of 2,4-disubstituted thiazoles can be generated. Thiazole-containing compounds are present in a number of clinically used drugs and are known to possess potent antimicrobial, antifungal, and anticancer activities.
3. Imidazole Derivatives: The Debus-Radziszewski imidazole synthesis and related methods allow for the construction of imidazole rings from α-halo ketones. The reaction of this compound with an aldehyde and ammonia or a primary amine can yield highly substituted imidazoles. The imidazole nucleus is a key feature in many biologically active molecules and pharmaceuticals.
Biological Activity of Synthesized Heterocycles
While specific biological data for compounds derived directly from this compound is not extensively available in the public domain, the following tables summarize the antimicrobial and antifungal activities of structurally related benzofuran and thiazole derivatives, highlighting the potential of the target compounds.
Table 1: Antibacterial Activity of Benzofuran Derivatives
| Compound Type | Test Organism | MIC (μg/mL) | Reference |
| 6-hydroxy-benzofuran derivatives | Staphylococcus aureus | 0.78 - 6.25 | |
| Bacillus subtilis | 0.78 - 3.12 | ||
| Escherichia coli | > 100 | ||
| 3-Aryl-benzofuran derivatives | Staphylococcus aureus | 4 - 32 | |
| Escherichia coli | 32 |
Table 2: Antifungal Activity of Thiazole Derivatives
| Compound Type | Test Organism | MIC (μg/mL) | Reference |
| 2-Amino-4-arylthiazole derivatives | Candida albicans | 3.9 - 15.62 | |
| Cryptococcus neoformans | 8 | ||
| Aspergillus fumigatus | > 100 | ||
| 2,4-Disubstituted thiazole derivatives | Candida albicans | 0.008 - 7.81 | |
| Candida tropicalis | ≤ 1 |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of benzofurans, thiazoles, and imidazoles from this compound. These protocols are based on established synthetic methods for similar substrates and have been adapted for the specific starting material.
Protocol 1: Synthesis of 6-Hydroxy-2-acetylbenzofuran (Intramolecular Cyclization)
This protocol describes the base-mediated intramolecular cyclization of this compound to yield 6-hydroxy-2-acetylbenzofuran.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup
Procedure:
-
To a solution of this compound (1.0 mmol) in acetone (20 mL) in a 50 mL round-bottom flask, add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 3:7).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 6-hydroxy-2-acetylbenzofuran.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-Amino-4-(2,5-dihydroxyphenyl)thiazole (Hantzsch Thiazole Synthesis)
This protocol details the synthesis of a 2-aminothiazole derivative via the Hantzsch condensation of this compound with thiourea.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and thiourea (1.2 mmol) in ethanol (15 mL).
-
Heat the reaction mixture to reflux with stirring. Monitor the reaction by TLC (eluent: ethyl acetate/hexane, 1:1).
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 5% aqueous sodium bicarbonate solution (30 mL) with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 10 mL).
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-Amino-4-(2,5-dihydroxyphenyl)thiazole.
-
Dry the purified product under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Synthesis of 2-Aryl-4-(2,5-dihydroxyphenyl)imidazole (Debus-Radziszewski Imidazole Synthesis)
This protocol describes a microwave-assisted synthesis of a trisubstituted imidazole from this compound, an aromatic aldehyde, and ammonium acetate.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Ethanol
-
Microwave reactor vials
-
Microwave synthesizer
-
Ice-water bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a 10 mL microwave reactor vial, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).
-
Add ethanol (3 mL) to the vial and seal it.
-
Place the vial in the microwave synthesizer and irradiate at a suitable temperature (e.g., 120 °C) and power for a specified time (e.g., 10-20 minutes). The optimal conditions may need to be determined empirically.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into an ice-water bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-Aryl-4-(2,5-dihydroxyphenyl)imidazole.
-
Dry the purified product and characterize it by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the synthetic pathways and a general workflow for the discovery of new antimicrobial agents.
Caption: Synthetic routes to heterocyclic compounds.
Caption: Antimicrobial drug discovery workflow.
Application Notes and Protocols for the Synthesis of Flavonoids from 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of specific flavonoids, commencing with the starting material 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone. The protocols outlined below are based on established methodologies for flavonoid synthesis, including the preparation of chalcone intermediates and their subsequent cyclization.
Introduction
Flavonoids are a diverse class of secondary plant metabolites with a characteristic C6-C3-C6 skeleton.[1] They exhibit a wide range of biological activities, making them promising candidates for drug development.[2][3] The synthesis of flavonoid derivatives allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The starting material, this compound, is a substituted 2'-hydroxyacetophenone, a common precursor in flavonoid synthesis.[4][5] The synthetic route described herein involves the initial formation of a 2'-hydroxychalcone, which then undergoes oxidative cyclization to yield the target flavone.
Synthetic Pathway Overview
The synthesis of flavonoids from this compound generally follows a two-step process. The first step is a Claisen-Schmidt condensation reaction between the substituted 2'-hydroxyacetophenone and an aromatic aldehyde to form a 2'-hydroxychalcone intermediate.[1] The subsequent step involves the oxidative cyclization of the chalcone to yield the corresponding flavone.[1][4]
Caption: General workflow for the synthesis of flavonoids.
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxychalcone Intermediate
This protocol describes the synthesis of a chalcone derivative via the Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the selected aromatic aldehyde (1.1 equivalents) in ethanol.
-
Slowly add a solution of potassium hydroxide in ethanol (e.g., 40% KOH in EtOH) to the mixture while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water until the filtrate is neutral.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.
Protocol 2: Synthesis of Flavone via Oxidative Cyclization
This protocol details the cyclization of the synthesized 2'-hydroxychalcone to the corresponding flavone using an iodine-catalyzed reaction in dimethyl sulfoxide (DMSO).[4]
Materials:
-
2'-Hydroxychalcone intermediate (from Protocol 1)
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Heating mantle or oil bath
-
Sodium thiosulfate solution
-
Saturated sodium chloride solution (brine)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the 2'-hydroxychalcone (1 equivalent) in DMSO.
-
Add a catalytic amount of iodine (e.g., 10 mol%) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and wash with a sodium thiosulfate solution to remove excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude flavone.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
Table 1: Expected Yields and Physicochemical Data for a Representative Flavonoid Synthesis
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| 1 | 2'-Hydroxy-5'-bromo-2,5-dihydroxychalcone | C₁₅H₁₁BrO₄ | 351.15 | 70-85 | 180-185 |
| 2 | 6-Bromo-5,8-dihydroxyflavone | C₁₅H₉BrO₄ | 349.14 | 60-75 | 220-225 |
Note: The data presented are hypothetical and representative for a synthesis starting with this compound and benzaldehyde. Actual results may vary.
Potential Biological Activity and Signaling Pathways
Flavonoids are known to interact with various cellular signaling pathways, contributing to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][6][7] For instance, certain flavonoids can modulate the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.
Caption: Flavonoid modulation of the Keap1-Nrf2 pathway.
Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Oxidative stress or the presence of certain flavonoids can inhibit Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to their transcription and an enhanced cellular antioxidant defense.
Conclusion
The synthetic protocols provided in this document offer a comprehensive guide for the preparation of novel flavonoids from this compound. The ability to synthesize these compounds opens avenues for further investigation into their biological activities and potential therapeutic applications. The provided diagrams and data tables serve as valuable resources for researchers in the fields of medicinal chemistry and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone as an enzyme inhibitor, with a focus on protein tyrosine phosphatases (PTPs). Due to its structural similarity to known PTP inhibitors, this compound is a promising candidate for investigation in various signaling pathways.
Introduction
This compound belongs to the α-bromoacetophenone class of compounds. While direct inhibitory data for this specific molecule is not extensively available in the public domain, its structural analogue, 2-bromo-1-(4-hydroxyphenyl)ethanone (also known as PTP Inhibitor I), is a known inhibitor of protein tyrosine phosphatases, including PTP1B and SHP-1. The α-bromoacetophenone moiety is recognized as a reactive electrophile that can covalently modify cysteine residues in the active sites of PTPs, leading to irreversible inhibition. The dihydroxy substitution on the phenyl ring may influence the compound's solubility, cell permeability, and binding affinity to the target enzyme.
Presumed Target Enzymes and Signaling Pathways
Based on the known activity of structurally related compounds, this compound is predicted to primarily target protein tyrosine phosphatases (PTPs) . These enzymes are critical negative regulators of signal transduction pathways that control a wide range of cellular processes.
Key PTPs that are likely targets include:
-
PTP1B (Protein Tyrosine Phosphatase 1B): A major regulator of insulin and leptin signaling. Inhibition of PTP1B is a key strategy in the development of therapeutics for type 2 diabetes and obesity.
-
SHP-1 (Src homology region 2 domain-containing phosphatase-1): Involved in the regulation of immune cell activation and cytokine signaling.
By inhibiting these PTPs, this compound could potentially modulate the following signaling pathways:
-
Insulin Signaling Pathway: Inhibition of PTP1B would lead to prolonged phosphorylation of the insulin receptor and its substrates (e.g., IRS-1), thereby enhancing insulin sensitivity and glucose uptake.
-
JAK-STAT Signaling Pathway: SHP-1 is a negative regulator of this pathway, which is crucial for cytokine signaling. Inhibition of SHP-1 could potentiate the cellular response to various cytokines.
Data Presentation: Inhibitory Activity
While specific quantitative data for this compound is not yet published, the following tables illustrate how experimental data for this compound and its analogs would be presented. The data for PTP Inhibitor I is based on available literature.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | PTP1B | pNPP Assay | Data not available | Data not available | Presumed Irreversible |
| This compound | SHP-1 | pNPP Assay | Data not available | Data not available | Presumed Irreversible |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone (PTP Inhibitor I) | PTP1B | Not Specified | Not Specified | 42 | Not Specified |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone (PTP Inhibitor I) | SHP-1 (catalytic domain) | Not Specified | Not Specified | 43 | Not Specified |
Table 2: Cell-Based Assay Data
| Compound | Cell Line | Assay | Endpoint | EC50 (µM) |
| This compound | e.g., HepG2 | Glucose Uptake | Increased glucose uptake | Data not available |
| This compound | e.g., Jurkat | Cytokine Release | Modulation of cytokine levels | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the inhibitory potential of this compound.
Protocol 1: In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol is adapted from standard procedures for measuring PTP activity.
Materials:
-
Recombinant human PTP1B enzyme
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in Assay Buffer to obtain a range of desired concentrations.
-
Enzyme Preparation: Dilute the recombinant PTP1B enzyme in Assay Buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the diluted compound solution. b. Add 60 µL of Assay Buffer. c. Initiate the reaction by adding 20 µL of the diluted PTP1B enzyme solution. d. Incubate the plate at 37°C for 10 minutes.
-
Substrate Addition: Add 100 µL of pNPP solution (e.g., 2 mM in Assay Buffer) to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Determination of Mechanism of Inhibition (Irreversible vs. Reversible)
Materials:
-
Same as Protocol 1
Procedure:
-
Pre-incubation: a. In separate tubes, pre-incubate the PTP1B enzyme with a high concentration of this compound (e.g., 10x IC50) and a DMSO control for various time points (e.g., 0, 15, 30, 60 minutes).
-
Dilution: After each pre-incubation time point, dilute the enzyme-inhibitor mixture 100-fold in Assay Buffer to reduce the concentration of the free inhibitor to a non-inhibitory level.
-
Activity Assay: a. Immediately after dilution, measure the residual enzyme activity using the pNPP assay described in Protocol 1.
-
Data Analysis: a. Plot the residual enzyme activity as a function of the pre-incubation time. b. If the inhibition increases with pre-incubation time and is not reversed by dilution, it indicates an irreversible mechanism of inhibition.
Visualizations
Signaling Pathway: Insulin Receptor Regulation by PTP1B
Caption: Insulin signaling pathway and the inhibitory role of this compound on PTP1B.
Experimental Workflow: PTP1B Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity against PTP1B.
Logical Relationship: Irreversible Inhibition Mechanism
Caption: Proposed mechanism of irreversible inhibition by covalent modification.
Application Notes and Protocols for the N-alkylation of Amines with 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the selective N-alkylation of primary and secondary amines with 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone. This protocol is designed to yield N-substituted 2-amino-1-(2,5-dihydroxyphenyl)ethanone derivatives, which are valuable intermediates in the synthesis of various pharmaceutical compounds.
The presence of two phenolic hydroxyl groups in the starting material, this compound, presents a significant challenge for selective N-alkylation. Direct alkylation of amines under basic conditions can lead to a mixture of N- and O-alkylated products, complicating purification and reducing the yield of the desired product. To circumvent this issue, this protocol employs a protection-alkylation-deprotection strategy. The hydroxyl groups are first protected, followed by the nucleophilic substitution of the bromine atom by the amine, and concluded with the removal of the protecting groups to yield the final product.
Experimental Protocols
This protocol is divided into three main stages:
-
Protection of the Hydroxyl Groups: The two hydroxyl groups of this compound are protected to prevent side reactions during the N-alkylation step.
-
N-alkylation Reaction: The protected bromo-ketone is reacted with a primary or secondary amine to form the corresponding N-alkylated product.
-
Deprotection of the Hydroxyl Groups: The protecting groups are removed to yield the final N-substituted 2-amino-1-(2,5-dihydroxyphenyl)ethanone.
Materials and Reagents
-
This compound
-
Primary or secondary amine of choice
-
Protecting group reagent (e.g., benzyl bromide, tert-butyldimethylsilyl chloride)
-
Base (e.g., potassium carbonate, triethylamine, diisopropylethylamine)
-
Solvents (e.g., acetone, acetonitrile, dichloromethane, methanol)
-
Reagents for deprotection (e.g., H₂, Pd/C for benzyl groups; TBAF for silyl groups)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Purification supplies (silica gel for column chromatography, TLC plates)
Stage 1: Protection of the Hydroxyl Groups (Example using Benzyl Protecting Groups)
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as acetone or acetonitrile.
-
Addition of Base and Protecting Group: Add a base, such as potassium carbonate (2.5 eq.), to the solution. Then, add the protecting group reagent, for example, benzyl bromide (2.2 eq.), dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting material is no longer visible.
-
Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Stage 2: N-alkylation Reaction
-
Reaction Setup: Dissolve the protected 2-bromo-1-(2,5-dibenzyloxyphenyl)ethanone (1.0 eq.) in a suitable solvent like acetonitrile or DMF in a round-bottom flask.
-
Addition of Amine and Base: Add the desired primary or secondary amine (1.2-1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography. Due to the basic nature of the product, using silica gel deactivated with triethylamine or using alumina as the stationary phase is recommended to avoid tailing and decomposition.[1]
Stage 3: Deprotection of the Hydroxyl Groups (Example for Benzyl Groups)
-
Reaction Setup: Dissolve the purified N-alkylated and protected product in a suitable solvent, such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. The filtrate is then concentrated under reduced pressure to yield the final product.
Data Presentation
The following table summarizes the key quantitative data for a representative N-alkylation reaction. Researchers should adapt this table to their specific substrates and conditions.
| Entry | Amine (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine (1.2) | DIPEA (1.5) | Acetonitrile | 60 | 12 | Data to be filled by the researcher |
| 2 | Morpholine (1.2) | TEA (2.0) | DMF | 80 | 8 | Data to be filled by the researcher |
| 3 | User-defined amine | User-defined base | User-defined solvent | User-defined temp. | User-defined time | Data to be filled by the researcher |
Mandatory Visualization
Caption: Workflow for the N-alkylation of amines with this compound.
References
Troubleshooting & Optimization
Optimizing reaction yield in flavonoid synthesis from 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
Welcome to the Technical Support Center for Optimizing Reaction Yield in Flavonoid Synthesis. This resource is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of flavonoids, with a specific focus on reactions starting from 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to flavonoids from this compound?
A1: The synthesis of flavonoids from this compound typically involves a two-step process. The initial and most common step is the Claisen-Schmidt condensation of the acetophenone with a substituted aromatic aldehyde to form a chalcone intermediate.[1][2] This is followed by the cyclization of the chalcone to the flavonoid core.[3][4][5] Alternatively, one-pot methods like the Baker-Venkataraman or Allan-Robinson reactions can be employed.[6][7][8][9][10][11]
Q2: How does the bromo and dihydroxy functionality of the starting material influence the reaction?
A2: The 2,5-dihydroxy substitution on the acetophenone ring can increase its reactivity, but may also lead to side reactions if not properly controlled. The hydroxyl groups are electron-donating, which can impact the acidity of the α-protons, a key factor in the initial condensation step. The bromine atom can influence the electronic properties of the ring and may be a useful handle for further functionalization, but it can also affect the reaction conditions required for optimal yield.[12][13][14][15]
Q3: What are the most common reasons for low flavonoid yield in this synthesis?
A3: Low yields can stem from several factors, including:
-
Incomplete Chalcone Formation: The initial Claisen-Schmidt condensation may not go to completion.
-
Side Reactions: The presence of multiple hydroxyl groups can lead to undesired side reactions.
-
Inefficient Cyclization: The subsequent ring-closing step to form the flavonoid may be inefficient.[16]
-
Product Degradation: The flavonoid product may be unstable under the reaction conditions.
-
Purification Losses: Significant loss of product can occur during workup and purification.[17]
Q4: How can I purify the final flavonoid product?
A4: Purification of polyhydroxylated and brominated flavonoids can be challenging. Common methods include:
-
Recrystallization: This is a standard method for purifying solid compounds.
-
Column Chromatography: Silica gel or reverse-phase column chromatography is often used to separate the desired flavonoid from impurities.[18][19]
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity samples, preparative HPLC can be a very effective, albeit more resource-intensive, method.
Troubleshooting Guides
Problem 1: Low or No Yield of the Chalcone Intermediate
| Possible Cause | Troubleshooting Steps |
| Incorrect Base Concentration | Optimize the concentration of the base (e.g., NaOH or KOH). Too high a concentration can lead to side reactions, while too low a concentration may not effectively deprotonate the acetophenone. |
| Low Reaction Temperature | While the reaction is often initiated at low temperatures to control the reaction rate, it may require warming to room temperature or gentle heating to proceed to completion. |
| Poor Solubility of Reactants | Ensure that both the this compound and the aromatic aldehyde are fully dissolved in the solvent before adding the base. A co-solvent might be necessary. |
| Side Reactions of the Aldehyde | If the aromatic aldehyde is prone to self-condensation or other side reactions under basic conditions, consider adding it slowly to the reaction mixture. |
| Short Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup. |
Problem 2: Low Yield of the Final Flavonoid Product During Cyclization
| Possible Cause | Troubleshooting Steps |
| Inefficient Oxidative Cyclization (Algar-Flynn-Oyamada Reaction) | Ensure the correct stoichiometry of the oxidizing agent (e.g., hydrogen peroxide). The pH of the reaction is also critical and may need optimization.[20][21][22] |
| Incomplete Baker-Venkataraman Rearrangement | Ensure anhydrous conditions and a sufficiently strong base to drive the rearrangement to completion.[6][7][10][11] |
| Low Yield in Allan-Robinson Reaction | The reaction often requires high temperatures. Ensure the temperature is maintained and that the reagents (aromatic anhydride and its sodium salt) are of high purity.[8][9] |
| Degradation of the Chalcone or Flavonoid | Polyhydroxylated flavonoids can be sensitive to strongly basic or acidic conditions and high temperatures. Consider milder reaction conditions or shorter reaction times. |
| Formation of Aurones as Byproducts | In some oxidative cyclization reactions of 2'-hydroxychalcones, aurones can be formed as byproducts. The choice of oxidizing agent and reaction conditions can influence the product distribution.[5] |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and reported yields for key steps in flavonoid synthesis. Note that these are general ranges and optimal conditions will vary depending on the specific substrates used.
Table 1: Typical Conditions for Claisen-Schmidt Condensation
| Parameter | Condition | Reported Yield Range (%) |
| Base | NaOH or KOH (10-40% aqueous solution) | 40 - 90 |
| Solvent | Ethanol, Methanol | |
| Temperature | 0°C to room temperature | |
| Reaction Time | 2 - 24 hours |
Table 2: Comparison of Flavonoid Synthesis Methods
| Method | Key Reagents | Typical Yield Range (%) | Advantages | Disadvantages |
| Algar-Flynn-Oyamada | Alkaline H₂O₂ | 30 - 80 | Mild conditions | Can have variable yields[16][20][21] |
| Baker-Venkataraman | Strong base (e.g., KOH, NaH) | 50 - 90 | Good for flavone synthesis | Requires anhydrous conditions[6][7][10][11] |
| Allan-Robinson | Aromatic anhydride, sodium salt | 40 - 70 | One-pot synthesis of flavones | Often requires high temperatures[8][9] |
Experimental Protocols
Protocol 1: Synthesis of Chalcone via Claisen-Schmidt Condensation
-
Dissolve 1 equivalent of this compound in ethanol in a round-bottom flask.
-
Add 1.1 equivalents of the desired aromatic aldehyde to the solution.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a 20% aqueous solution of sodium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to a pH of 5-6.
-
Collect the precipitated chalcone by vacuum filtration, wash with cold water, and dry.
-
The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of Flavone via Algar-Flynn-Oyamada Reaction
-
Dissolve the synthesized chalcone (1 equivalent) in methanol or ethanol.
-
Cool the solution to 10-15°C.
-
Add a 10% aqueous solution of sodium hydroxide.
-
Slowly add a 30% hydrogen peroxide solution (2-3 equivalents) dropwise, maintaining the temperature below 20°C.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
After completion, neutralize the reaction mixture with dilute acetic acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude flavone by column chromatography on silica gel.
Visualizations
Caption: General workflow for flavonoid synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Claisen-Schmidt Condensation [cs.gordon.edu]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulm.edu [ulm.edu]
- 5. chemijournal.com [chemijournal.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 8. Allan-Robinson Reaction [drugfuture.com]
- 9. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 10. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Baker-Venkataraman Rearrangement [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of promising brominated flavonoids as antidiabetic and anti-glycation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of promising brominated flavonoids as antidiabetic and anti-glycation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure and antioxidant activity of brominated flavonols and flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting [chem.rochester.edu]
- 18. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. beilstein-archives.org [beilstein-archives.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Common side products in reactions with 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile bifunctional molecule. Its reactivity is dominated by two key sites: the electrophilic carbon bearing the bromine atom (an α-bromoketone) and the nucleophilic phenolic hydroxyl groups. The most common reactions include:
-
Nucleophilic Substitution (SN2) at the α-carbon: Reaction with a wide range of nucleophiles (e.g., amines, thiols, carboxylates) to displace the bromide. This is a primary route for synthesizing various derivatives.
-
Synthesis of Heterocycles: It serves as a key building block for heterocyclic structures like flavonoids, benzofurans, and other related scaffolds through condensation and cyclization reactions.
-
Williamson Ether Synthesis: Alkylation of one or both phenolic hydroxyl groups using an alkyl halide in the presence of a base.
Q2: I am seeing multiple spots on my TLC plate that I can't identify. What are the most likely side products in my reaction?
A2: The formation of side products is highly dependent on your specific reaction conditions (nucleophile, base, solvent, temperature). However, several common side products are frequently observed:
-
Debrominated Ketone (1-(2,5-dihydroxyphenyl)ethanone): This can form through reduction of the starting material or via an elimination-addition mechanism.
-
Self-Condensation/Polymerization Products: Under basic conditions, the molecule can react with itself, leading to oligomeric or polymeric materials that are often intractable and appear as baseline material on a TLC plate.
-
Ring Bromination: Although α-bromination is generally favored, under certain conditions, electrophilic aromatic substitution on the electron-rich hydroquinone ring can occur, leading to bromination at the 3- or 6-position.
-
Favorskii Rearrangement Products: In the presence of a strong, non-nucleophilic base, α-bromoketones can undergo rearrangement to form carboxylic acid derivatives after workup.
-
α,β-Unsaturated Ketone: Elimination of HBr can occur, especially with bulky bases, leading to the formation of a conjugated system.
Q3: How can I minimize the formation of the debrominated side product, 1-(2,5-dihydroxyphenyl)ethanone?
A3: The debrominated ketone is a common byproduct. To minimize its formation:
-
Ensure Anhydrous Conditions: Water can sometimes facilitate debromination.
-
Use a Non-Reducing Nucleophile: If your nucleophile has reducing properties, it can contribute to this side product.
-
Control the Stoichiometry: Using a slight excess of the nucleophile can sometimes help to favor the substitution reaction over side reactions.
-
Lower Reaction Temperature: Higher temperatures can promote side reactions, including debromination.
Q4: My reaction is turning dark brown/black. Is this normal?
A4: The hydroquinone moiety in this compound is susceptible to oxidation, especially under basic conditions or in the presence of air. This oxidation can lead to the formation of colored quinone-type byproducts and polymerization, resulting in a dark-colored reaction mixture. While some darkening may be unavoidable, excessive coloration often indicates significant side product formation. To mitigate this, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.
Troubleshooting Guides
Guide 1: Nucleophilic Substitution at the α-Carbon
This guide addresses issues encountered when reacting this compound with a nucleophile (e.g., an amine) to displace the bromide.
| Potential Cause | Troubleshooting Steps |
| Competing E2 Elimination | Use a less sterically hindered nucleophile if possible. Avoid strong, bulky bases. Lowering the reaction temperature can also favor the SN2 pathway. |
| Self-Condensation of Starting Material | Add the base slowly to the reaction mixture at a low temperature to avoid a high transient concentration of the deprotonated phenolic species. |
| Low Reactivity of Nucleophile | Consider using a more polar, aprotic solvent like DMF or DMSO to enhance the rate of the SN2 reaction. Adding a catalytic amount of sodium iodide can sometimes accelerate the reaction through the Finkelstein reaction. |
| Oxidation of Hydroquinone Ring | Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent air oxidation, which can lead to complex side products and polymerization. |
| Potential Cause | Troubleshooting Steps |
| Polymerization | This often occurs under strongly basic conditions. Try using a weaker base or adding the base more slowly at a lower temperature. Ensure the reaction is performed under an inert atmosphere. |
| Salt Formation | If your nucleophile is an amine, the HBr generated can form an ammonium salt. The use of a non-nucleophilic base (e.g., triethylamine, DIPEA) can scavenge the HBr as it is formed. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and a suitable anhydrous solvent (e.g., THF, acetonitrile, or DMF).
-
Addition of Reagents: Add the amine nucleophile (1.1 eq.) to the solution. Subsequently, add a non-nucleophilic base such as triethylamine (1.2 eq.) to act as an acid scavenger.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (triethylammonium bromide) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude residue is redissolved in a suitable solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel.
Visualizations
Competing Reaction Pathways
The following diagram illustrates the primary reaction pathways that compete during a typical nucleophilic substitution reaction.
Caption: Competing reaction pathways for this compound.
Experimental Workflow and Troubleshooting Logic
This diagram outlines a typical experimental workflow and the logical steps for troubleshooting common issues.
Caption: A typical experimental workflow and troubleshooting decision points.
Logical Relationships in Side Product Formation
This diagram shows the logical relationships between reaction conditions and the likely formation of specific side products.
Caption: Relationship between reaction conditions and common side product formation.
How to improve the purity of products synthesized from 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
Technical Support Center: Purification of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in purifying products synthesized from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when working with derivatives of this compound?
A1: Impurities often stem from the initial synthesis of the starting material or subsequent reaction steps. Common impurities include:
-
Unreacted Starting Materials: Residual 2,5-dihydroxyacetophenone or the bromo-precursor.
-
Side-Products from Synthesis: If the precursor is made via a Friedel-Crafts reaction, impurities such as regioisomers or poly-acylated products can be present.[1][2][3]
-
Products of Ring Bromination: Besides the desired α-bromination on the acetyl group, bromination can sometimes occur on the aromatic ring.
-
Hydrolysis Products: The α-bromo ketone is susceptible to hydrolysis, which can lead to the formation of the corresponding α-hydroxy ketone.
Q2: Which primary purification technique should I choose: recrystallization or column chromatography?
A2: The choice depends on the nature of your product and the impurities present.
-
Recrystallization is ideal for solid products with moderate to high purity, where impurities have different solubility profiles from the desired compound.[4] It is often faster and more scalable for purifying large quantities of a single compound.
-
Flash Column Chromatography is more suitable for purifying oils, complex mixtures with multiple components, or for removing impurities that have very similar solubility to the product (making recrystallization ineffective).[5] It offers finer separation but can be more time-consuming and require larger volumes of solvent.
Q3: My product is colored. Can I use activated charcoal to decolorize it during recrystallization?
A3: Caution is advised. For phenolic compounds like those derived from 2,5-dihydroxyphenyl)ethanone, using activated charcoal is generally not recommended. Charcoal may contain ferric ion (Fe³⁺) impurities, which can form intensely colored complexes with the phenolic hydroxyl groups, potentially worsening the contamination.[6] If color is a major issue, column chromatography is a safer alternative for removing colored impurities.
Q4: My product is an oil and will not crystallize. How should I proceed with purification?
A4: If your product is a persistent oil, flash column chromatography is the most effective purification method. If you must obtain a solid, you can try to induce crystallization by dissolving the oil in a minimal amount of a solvent in which it is highly soluble, and then slowly adding an "anti-solvent" in which it is insoluble until turbidity appears.[6] Leaving this mixture at a low temperature, potentially with scratching the flask's inner surface, may promote crystal formation.
Troubleshooting Purification Issues
This guide addresses specific problems that may arise during the purification process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | 1. The product is too soluble in the chosen solvent, even at low temperatures. 2. An excessive volume of solvent was used.[7] 3. Premature crystallization occurred in the funnel during hot filtration. | 1. Select a solvent in which the compound is less soluble. Refer to Table 1 for suggestions. 2. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. 3. Pre-heat the filtration apparatus (funnel and receiving flask) and keep the solution hot during transfer. |
| Product "Oils Out" During Cooling | 1. The solution is cooling too rapidly.[7] 2. The boiling point of the solvent is higher than the melting point of the solute. 3. High concentration of impurities depressing the melting point. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[7] 2. Choose a solvent with a lower boiling point. 3. Attempt a preliminary purification by another method (e.g., extraction or a quick column) to remove the bulk of impurities before recrystallization. |
| Persistent Colored Impurities | 1. Highly colored byproducts from the reaction. 2. Formation of colored complexes with trace metals (common for phenols).[6] | 1. Use flash column chromatography, as it is highly effective at separating compounds based on polarity, which often separates colored impurities. 2. During workup, consider washing the organic layer with a dilute solution of a chelating agent like EDTA to remove metal ions. |
| Emulsion During Liquid-Liquid Extraction | 1. The densities of the aqueous and organic layers are too similar. 2. High concentration of polar, soap-like byproducts. | 1. Add brine (saturated NaCl solution) to the separatory funnel. This increases the density and ionic strength of the aqueous layer, helping to break the emulsion.[8] 2. Allow the mixture to stand for an extended period without agitation. 3. If persistent, filter the entire mixture through a pad of Celite.[8] |
| Multiple Spots on TLC After Column Chromatography | 1. The chosen eluent (solvent system) does not provide adequate separation. 2. The column was overloaded with the sample. 3. The column was packed improperly, leading to channeling. | 1. Perform systematic TLC analysis to find an optimal solvent system that gives good separation between the product spot (ideally Rf ≈ 0.3) and impurities. 2. Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:50 ratio of sample to silica gel by weight. 3. Ensure the silica gel is packed uniformly without air bubbles and that the sample is loaded in a narrow, concentrated band. |
Data Presentation
Table 1: Common Solvents for Recrystallization of Phenolic Ketones
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for highly polar compounds. Often used in combination with a more soluble solvent like ethanol.[9] |
| Ethanol | High | 78 | A versatile solvent for many moderately polar organic compounds. Can be mixed with water to fine-tune solubility.[6][10] |
| Ethyl Acetate | Medium | 77 | Good general-purpose solvent. Often used in chromatography as well. |
| Chloroform | Medium | 61 | Effective for less polar compounds. A similar compound was recrystallized from chloroform.[11] |
| Toluene | Low | 111 | Useful for non-polar compounds; its high boiling point allows for dissolution of less soluble materials. |
| Hexane/Heptane | Very Low | 69 / 98 | Typically used as the "anti-solvent" in a mixed-solvent system with a more polar solvent like ethyl acetate or acetone.[9] |
Table 2: Typical Eluent Systems for Flash Column Chromatography
| Polarity of Product | Recommended Eluent System (v/v) | Comments |
| Low to Medium | Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | A standard, versatile system. Start with a higher hexane ratio and gradually increase the ethyl acetate content (gradient elution). |
| Medium to High | Dichloromethane / Methanol (e.g., 99:1 to 9:1) | Effective for more polar compounds. Use with caution due to methanol's high solvent strength. |
| Acidic Phenols | Hexane / Ethyl Acetate + 0.5-1% Acetic Acid | The addition of a small amount of acid can prevent "tailing" of acidic compounds on the silica gel, leading to sharper peaks. |
Experimental Protocols & Visualizations
Protocol 1: Standard Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate) while stirring. Continue adding small portions of hot ethanol until the solid just dissolves completely.[12]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once cloudiness (crystal formation) is observed, the process can be further slowed by insulating the flask. After reaching room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal yield.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Caption: High-level workflow for selecting a purification strategy.
Protocol 2: Flash Column Chromatography
-
Select Eluent: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation and moves the desired product to an Rf value of approximately 0.2-0.4.
-
Pack Column: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel, either as a dry powder or as a slurry in the initial eluent. Tap the column gently to ensure even packing.[5] Add another layer of sand on top.
-
Equilibrate: Run the eluent through the column until the silica bed is fully wetted and equilibrated. Do not let the solvent level drop below the top of the sand.[5]
-
Load Sample: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, carefully add this solid to the top of the column. Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column.
-
Elute and Collect: Carefully add the eluent and apply gentle pressure (e.g., from a pump or nitrogen line) to achieve a steady flow. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[5]
Caption: A logical diagram for troubleshooting common recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. mt.com [mt.com]
- 5. orgsyn.org [orgsyn.org]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting guide for incomplete reactions of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is incomplete. What are the common causes?
A1: Incomplete reactions are often due to several factors:
-
Insufficient Brominating Agent: Ensure you are using at least a stoichiometric equivalent of the brominating agent (e.g., Br₂ or N-bromosuccinimide). An excess of the brominating agent may be required in some cases, but this can also lead to side reactions.
-
Low Reaction Temperature: The rate of bromination can be highly dependent on temperature. If the reaction is proceeding too slowly, a modest increase in temperature may be necessary. However, be aware that higher temperatures can also favor the formation of side products.
-
Poor Solubility of Starting Material: 2,5-dihydroxyacetophenone may have limited solubility in certain non-polar solvents. Ensure your starting material is fully dissolved before adding the brominating agent. A co-solvent system might be necessary to achieve complete dissolution.
-
Inadequate Reaction Time: Some bromination reactions can be slow. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure it has reached completion.
Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
A2: The most common side reaction in the bromination of 2,5-dihydroxyacetophenone is nuclear bromination , where the bromine atom substitutes onto the aromatic ring instead of the desired alpha-position of the acetyl group. The two hydroxyl groups are strongly activating, making the aromatic ring susceptible to electrophilic substitution. You may observe the formation of mono- and di-brominated species on the aromatic ring.[1]
Q3: How can I minimize the formation of nuclear brominated side products?
A3: To favor the desired alpha-bromination on the side chain, consider the following strategies:
-
Solvent Selection: The choice of solvent is critical. Non-polar solvents can sometimes favor ring bromination. Using a more polar solvent like methanol has been shown to promote the desired alpha-bromination of hydroxyacetophenones.[2][3]
-
Choice of Brominating Agent: While elemental bromine (Br₂) is commonly used, other reagents like N-bromosuccinimide (NBS) can sometimes offer better selectivity for side-chain bromination.
-
Reaction Conditions: Running the reaction at a lower temperature can sometimes increase the selectivity for the kinetic product (alpha-bromination) over the thermodynamic product (ring bromination).
-
Protecting Groups: In some cases, it may be necessary to protect the hydroxyl groups (e.g., as acetates or ethers) before bromination to reduce the activation of the aromatic ring. The protecting groups can then be removed in a subsequent step.
Q4: What is a recommended work-up and purification procedure for this compound?
A4: A general procedure for work-up and purification involves:
-
Quenching the Reaction: Once the reaction is complete, it should be quenched to destroy any remaining brominating agent. This can often be done by adding a solution of sodium thiosulfate or sodium bisulfite.
-
Extraction: The product can then be extracted from the aqueous reaction mixture using an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: The organic layer should be washed with water and brine to remove any water-soluble impurities.
-
Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of the product and impurities. For column chromatography, a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use a fresh bottle of the brominating agent. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Monitor the reaction by TLC or HPLC and allow it to proceed for a longer duration. |
| Significant amount of unreacted starting material | 1. Insufficient amount of brominating agent. 2. Poor mixing of the reaction. | 1. Ensure at least one equivalent of the brominating agent is used. Consider a slight excess (e.g., 1.1 equivalents). 2. Ensure vigorous stirring throughout the reaction. |
| Formation of multiple spots on TLC (side products) | 1. Nuclear bromination is occurring. 2. Over-bromination (di- or tri-bromination) is happening. 3. Reaction temperature is too high. | 1. Change the solvent to methanol to favor side-chain bromination.[2][3] 2. Use a controlled amount of the brominating agent (1.0-1.1 equivalents). 3. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). |
| Product is difficult to purify | 1. The polarity of the desired product and side products are very similar. 2. The product is unstable on silica gel. | 1. Try recrystallization from different solvent systems. 2. Consider using a different stationary phase for column chromatography (e.g., alumina) or using a flash chromatography system for better separation. |
Experimental Protocols
Adapted Protocol: Alpha-Bromination of 2,5-dihydroxyacetophenone
-
Dissolution: Dissolve 2,5-dihydroxyacetophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.05 equivalents) in methanol to the cooled solution via the addition funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into cold water and quench any excess bromine by adding a saturated solution of sodium thiosulfate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting incomplete reactions.
Signaling Pathway of Bromination
Caption: Factors influencing the bromination reaction pathway.
References
Purification techniques for crude products from 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of the crude product from this compound reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Work-up | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, 2,5-dihydroxyacetophenone. |
| Presence of unreacted starting material. | Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the more polar starting material from the product. | |
| Formation of side products (e.g., nuclear bromination). | Optimize reaction conditions to favor alpha-bromination over ring bromination. This may involve using a milder brominating agent or controlling the reaction temperature.[1] For purification, column chromatography is effective in separating these isomers. | |
| Product Oiling Out During Recrystallization | The chosen solvent is too nonpolar or the solution is supersaturated. | Try a different solvent or a solvent mixture. If the compound dissolves well in a polar solvent but not in a nonpolar one, a dual-solvent recrystallization (e.g., ethanol/water or ethyl acetate/hexane) might be effective.[2] |
| Presence of impurities that lower the melting point. | Attempt a preliminary purification by column chromatography before recrystallization. | |
| Poor Separation in Column Chromatography | Incorrect solvent system polarity. | Use TLC to determine an optimal solvent system that gives a good separation between the product and impurities (a difference in Rf values of at least 0.2 is ideal). |
| Column overloading. | Use an appropriate amount of crude product for the size of the column. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight. | |
| The compound is streaking on the column. | The compound may be too polar for the chosen solvent system, or it might be interacting strongly with the silica gel. Try a more polar eluent or add a small amount of a modifier like acetic acid or triethylamine to the eluent, depending on the nature of the compound. | |
| Product Decomposition During Purification | The compound may be sensitive to heat or prolonged exposure to silica gel. | For thermolabile compounds, avoid high temperatures during solvent removal (use a rotary evaporator at reduced pressure and moderate temperature). Minimize the time the compound spends on the silica gel column by using flash chromatography. |
| Presence of acidic or basic impurities catalyzing decomposition. | Neutralize the crude product solution before purification. Washing with a mild base (like sodium bicarbonate solution) or a mild acid (like dilute HCl) during the work-up can help. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction?
A1: The most common impurities include unreacted 2,5-dihydroxyacetophenone, side-products from bromination on the aromatic ring (nuclear bromination), and potentially di-brominated products.[1] The presence of these impurities can be identified by techniques like TLC, HPLC, or NMR spectroscopy.
Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?
A2: Both techniques can be effective, and the choice often depends on the impurity profile. Column chromatography is generally more powerful for separating mixtures with multiple components or isomers with different polarities. Recrystallization is a simpler and often more scalable method for removing smaller amounts of impurities, provided a suitable solvent is found. For a very crude product, a combination of both is often ideal: column chromatography followed by recrystallization of the purified fractions.
Q3: What are some recommended solvent systems for column chromatography?
A3: A good starting point for silica gel column chromatography is a solvent system of low to moderate polarity. A gradient of hexane and ethyl acetate is commonly used. For instance, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., from 5% to 50%) can effectively separate non-polar impurities, the desired product, and more polar impurities. The optimal solvent system should be determined by preliminary TLC analysis.
Q4: What is a good solvent for recrystallizing this compound?
A4: While specific data for this exact molecule is scarce, for similar hydroxyacetophenones, solvents like chloroform, or mixtures such as ethanol/water or ethyl acetate/hexane have been used.[2][3] The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities should either be very soluble or insoluble at all temperatures.
Q5: My purified product is a beige or reddish-brown solid. Is this normal?
A5: Yes, brominated hydroxyphenyl ethanones can appear as beige to dark reddish-brown solids, with the color often depending on the purity.[4] A purer product is generally expected to be a lighter-colored solid.
Quantitative Data Summary
The following table summarizes typical (estimated) quantitative data for the purification of brominated acetophenone derivatives, based on literature for analogous compounds. Actual results may vary depending on the specific reaction conditions and the purity of the starting materials.
| Purification Method | Parameter | Typical Value | Reference |
| Column Chromatography | Yield | 70-85% | [3] |
| Purity (HPLC) | >95% | [5] | |
| Recrystallization | Yield | 60-80% | [3] |
| Purity (HPLC) | >98% | [5] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for purifying crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Beakers, flasks, and collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexane/ethyl acetate to find a solvent system that provides good separation of the product from impurities (Rf of the product should be around 0.3-0.4).
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a relatively polar solvent in which it is soluble (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder (dry loading). This method generally provides better separation.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Start eluting with the least polar solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, water, ethyl acetate, hexane, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to see if the solid dissolves. Then, cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying crude this compound.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-bromo-1-(4-hydroxyphenyl)ethanone [sitem.herts.ac.uk]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Preventing polymerization of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of the solid compound (yellowing to brownish) | 1. Oxidation: The 2,5-dihydroxyphenyl (hydroquinone) moiety is susceptible to oxidation, especially when exposed to air (oxygen) and light. This can initiate polymerization. 2. Trace Impurities: The presence of metal ions or other catalytic impurities can accelerate oxidative degradation. | 1. Minimize Exposure: Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use opaque or amber vials to protect from light. 2. Use High-Purity Solvents/Reagents: When preparing solutions, use high-purity, degassed solvents. |
| Formation of an insoluble precipitate in solution | 1. Polymerization: The compound has polymerized, leading to insoluble higher molecular weight species. 2. Solvent Incompatibility: The chosen solvent may not be suitable, or the concentration may be too high, leading to precipitation. | 1. Confirm Polymerization: Use the analytical methods described in the "Experimental Protocols" section to confirm the presence of polymers. 2. Review Storage Conditions: Ensure the solution is stored at the recommended temperature (2-8°C) and protected from light and air. 3. Consider Stabilizers: For long-term solution storage, consider the addition of antioxidants as detailed in the "FAQs" section. |
| Inconsistent analytical results (e.g., changing HPLC purity over time) | 1. Ongoing Degradation: The compound is degrading in the vial or in the analytical sample solution. 2. Inappropriate Analytical Method: The HPLC method may not be stability-indicating, meaning degradation products are co-eluting with the main peak. | 1. Immediate Analysis: Analyze samples as quickly as possible after preparation. 2. Validate Analytical Method: Ensure your HPLC method can separate the parent compound from potential degradants and oligomers. Refer to the provided HPLC protocol for a starting point. |
| pH of the solution becomes acidic over time | Dehydrobromination: The alpha-bromoketone functionality can undergo elimination of hydrogen bromide (HBr), especially in the presence of basic impurities or upon exposure to heat or light. The liberated HBr is acidic. | 1. Avoid Basic Conditions: Ensure all glassware is neutral and that solvents do not contain basic impurities. 2. Buffer Solutions (with caution): If working in solution, a weakly acidic buffer might be considered, but compatibility must be thoroughly tested. |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the polymerization of this compound?
A1: The polymerization of this compound is believed to proceed through two main pathways that can potentially interact:
-
Oxidative Polymerization of the Hydroquinone Moiety: The 2,5-dihydroxyphenyl group is susceptible to oxidation, forming a semiquinone radical and subsequently a benzoquinone. These reactive species can then undergo further reactions, leading to the formation of polymeric structures. This process is often catalyzed by light, oxygen, and trace metal ions.
-
Dehydrobromination of the Alpha-Bromoketone: The bromine atom alpha to the ketone is labile and can be eliminated along with a proton from the adjacent carbon, particularly under basic conditions or upon heating. This dehydrobromination can lead to the formation of reactive intermediates which may initiate or participate in polymerization reactions.
The interplay between these two pathways can lead to complex polymer structures.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation and polymerization, the compound should be stored under the following conditions:
| Parameter | Recommendation |
| Temperature | 2-8°C[1] |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) |
| Light | Protected from light (e.g., in an amber vial) |
| Container | Tightly sealed, clean, and dry glass container |
Q3: Are there any chemical stabilizers that can be added to prevent polymerization?
A3: Yes, for solutions of this compound, the addition of certain stabilizers can be beneficial. The choice of stabilizer depends on the solvent and the intended downstream application.
| Stabilizer Class | Examples | Proposed Mechanism | Typical Concentration |
| Antioxidants (for hydroquinone moiety) | Sodium Metabisulfite, Sodium Bisulfite | Act as oxygen scavengers and reducing agents, preventing the initial oxidation of the hydroquinone.[2][3][4] | 0.05 - 0.1% (w/v) |
| Citric Acid | Acts as a chelating agent for metal ions that can catalyze oxidation and may also have some antioxidant properties.[4] | 0.01 - 0.1% (w/v) | |
| Ascorbic Acid (Vitamin C) / Ascorbyl Palmitate | Potent antioxidants that can regenerate the hydroquinone from its oxidized forms.[2][4] | 0.1% (w/v) | |
| Acidic Environment (for alpha-bromoketone) | N/A (maintain slightly acidic pH) | A slightly acidic to neutral pH minimizes the rate of base-catalyzed dehydrobromination. | pH < 7 |
Note: The compatibility of any stabilizer with your experimental system must be validated.
Q4: How can I detect and quantify the polymerization of this compound?
A4: The primary methods for detecting and quantifying polymerization are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: Can be used to monitor the decrease in the purity of the monomer and the appearance of new peaks corresponding to oligomers and polymers. A stability-indicating method should be used.
-
NMR (¹H and ¹³C): Can provide detailed structural information about the polymer. The appearance of broad signals in the ¹H NMR spectrum and new signals in the ¹³C NMR spectrum can indicate polymer formation. Quantitative NMR (qNMR) can be used to determine the ratio of monomer to polymer.[5][6][7]
Detailed protocols for these methods are provided below.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Detection of Degradation Products
This protocol outlines a reverse-phase HPLC method suitable for monitoring the purity of this compound and detecting the formation of oligomeric species.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[8]
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (or scan with DAD to identify optimal wavelength).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
4. Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve in 10 mL of the sample diluent to achieve a concentration of ~0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peak corresponding to the monomer.
-
Monitor for the appearance of new, typically broader and earlier eluting peaks, which may correspond to more polar oligomers, or later eluting peaks for less polar species.
-
Calculate the purity of the monomer as a percentage of the total peak area. A decrease in purity over time indicates degradation/polymerization.
Protocol 2: ¹H NMR Spectroscopy for Detection and Quantification of Polymerization
This protocol describes how to use ¹H NMR to detect the presence of polymer and quantify the monomer-to-polymer ratio using an internal standard.[6][9]
1. Instrumentation:
-
NMR Spectrometer (300 MHz or higher for better resolution).
2. Reagents and Solvents:
-
Deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for both the monomer and potential polar polymers).
-
Internal Standard (IS): A compound with a sharp singlet that does not overlap with the analyte signals (e.g., 1,3,5-trioxane or dimethyl sulfone).
3. Sample Preparation (for Quantitative Analysis):
-
Accurately weigh about 10 mg of the this compound sample and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
4. Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration.
5. Data Analysis:
-
Qualitative Assessment: Look for the appearance of broad signals in the aromatic and aliphatic regions of the spectrum, which are characteristic of polymeric materials. The sharp signals of the monomer will decrease in intensity relative to any broad polymer signals.
-
Quantitative Assessment:
-
Integrate a well-resolved signal of the monomer (e.g., the singlet of the -CH₂Br protons).
-
Integrate the singlet of the internal standard.
-
Calculate the molar amount of the monomer relative to the known molar amount of the internal standard.
-
A decrease in the molar amount of the monomer over time indicates its conversion to polymer.
-
Visualizations
Below are diagrams illustrating the proposed polymerization pathways and a general experimental workflow for monitoring stability.
Caption: Proposed polymerization pathways for this compound.
Caption: Experimental workflow for monitoring the stability of the compound.
References
- 1. 25015-91-2|this compound|BLD Pharm [bldpharm.com]
- 2. scite.ai [scite.ai]
- 3. EP2047846A2 - Process for stabilizing hydroquinone - Google Patents [patents.google.com]
- 4. fagronacademy.us [fagronacademy.us]
- 5. measurlabs.com [measurlabs.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Selective Bromination of 2,5-Dihydroxyacetophenone
Welcome to the technical support center for the selective bromination of 2,5-dihydroxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific electrophilic aromatic substitution. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to support your experimental design.
Troubleshooting Guide
This guide addresses specific issues that may arise during the selective bromination of 2,5-dihydroxyacetophenone in a question-and-answer format.
Question: My reaction produced a very low yield of the desired monobrominated product, and the starting material was consumed. What happened?
Answer: This is a common issue and typically points to over-bromination. The two hydroxyl groups on the acetophenone ring make it highly activated, leading to the rapid formation of di- or even tri-brominated products.
-
Possible Cause: The brominating agent was too reactive or used in excess. Molecular bromine (Br₂) is often too harsh for this substrate.
-
Troubleshooting Steps:
-
Switch to a milder brominating agent: N-Bromosuccinimide (NBS) is a preferred reagent as it provides a slow, controlled release of electrophilic bromine, which can improve selectivity for monobromination.[1]
-
Control Stoichiometry: Use a precise 1.0 equivalent of your brominating agent relative to the 2,5-dihydroxyacetophenone.
-
Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture at a low temperature (e.g., 0-5 °C) to control the reaction rate.[2]
-
Monitor Closely: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product. Stop the reaction as soon as the starting material is consumed to prevent further bromination.
-
Question: I obtained a mixture of brominated isomers. How can I improve regioselectivity?
Answer: Achieving high regioselectivity is a primary challenge due to the strong ortho- and para-directing effects of the two hydroxyl groups. The position of bromination is highly sensitive to reaction conditions.
-
Possible Cause: The reaction conditions are not optimized to favor one position over others. The electronic and steric environment of the aromatic ring dictates the substitution pattern.
-
Troubleshooting Steps:
-
Solvent Choice: The solvent plays a critical role. Protic solvents like methanol or aqueous acetic acid generally favor nuclear substitution over side-chain bromination.[3][4] For this highly activated system, nuclear bromination is the expected pathway. The choice of a specific protic or aprotic solvent can influence the isomer distribution.
-
Protecting Groups: Consider protecting one or both hydroxyl groups. For instance, converting the hydroxyl groups to acetoxy groups deactivates the ring slightly and can alter the directing effects, potentially leading to different regioselectivity.[5] Blocking the hydroxyl groups is also a key strategy to promote side-chain (α) bromination if that is the desired outcome.[2]
-
Catalyst: The use of a catalyst can influence selectivity. For example, some methods employ catalysts like zinc bromide or potassium dihydrogen phosphate to improve regioselectivity in brominations of other ketones.[1][4]
-
Question: My primary product is the α-bromo (side-chain) derivative instead of the desired ring-brominated product. How do I fix this?
Answer: While less common for this highly activated aromatic ring, α-bromination can occur under certain conditions.
-
Possible Cause: The reaction conditions favor a radical pathway or acid-catalyzed enolization followed by bromination on the acetyl side-chain.[6] This is more likely in anhydrous solvents.[3]
-
Troubleshooting Steps:
-
Ensure Protic/Aqueous Conditions: The presence of water or other protic solvents strongly favors electrophilic substitution on the aromatic ring.[3][4]
-
Avoid Radical Initiators: Do not use radical initiators like AIBN or benzoyl peroxide unless α-bromination is the goal.[5]
-
Choose an Electrophilic Bromine Source: Use reagents that are clearly sources of electrophilic bromine (e.g., Br₂ in acetic acid, NBS in the absence of light/initiators).
-
Question: I am struggling to purify my final product from byproducts and starting material. What are the best purification methods?
Answer: Purification can be challenging due to the similar polarities of the starting material, desired product, and over-brominated byproducts.
-
Possible Cause: The crude product is a complex mixture with components that have similar chromatographic behavior.
-
Troubleshooting Steps:
-
Column Chromatography: This is the most common and effective method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal separation conditions.
-
Recrystallization: If the desired product is the major component and is a solid, recrystallization can be an effective purification technique.[4][7] Test various solvents to find one in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
Aqueous Work-up: A thorough work-up procedure is crucial. Washing the organic extracts with a sodium thiosulfate solution can remove unreacted bromine, and a sodium bicarbonate wash can neutralize acidic catalysts or byproducts.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the selective bromination of 2,5-dihydroxyacetophenone? The primary challenge is controlling the regioselectivity and the extent of bromination. The two powerful activating hydroxyl groups make the aromatic ring highly susceptible to electrophilic attack, often leading to a mixture of isomers and over-brominated products (dibromo- and tribromo- derivatives).[4][8]
Q2: How can I favor nuclear (ring) bromination over α- (side-chain) bromination? To favor nuclear bromination, use reaction conditions that promote an electrophilic aromatic substitution pathway. This typically involves using a source of electrophilic bromine in a polar, protic solvent such as acetic acid, methanol, or water.[3][4] Avoid conditions that favor radical mechanisms, such as the use of radical initiators or non-polar solvents in the presence of UV light.
Q3: Which brominating agent is best for achieving selective mono-bromination on the aromatic ring? N-Bromosuccinimide (NBS) is often recommended over molecular bromine (Br₂) for selective monobromination of activated aromatic rings.[5] NBS provides a lower, more controlled concentration of electrophilic bromine, which helps to prevent over-bromination. Other systems, such as ammonium bromide with an oxidant like oxone, have also been used for nuclear bromination of hydroxyacetophenones.[4]
Q4: How do the two hydroxyl groups influence the reaction's outcome? The hydroxyl groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. The -OH at position 2 directs to position 3 (ortho) and 6 (para). The -OH at position 5 directs to position 4 (ortho) and 6 (ortho). This overlap in directing effects, particularly towards position 6, and the overall high electron density of the ring, makes controlling the reaction difficult. The 2-OH group also forms a strong intramolecular hydrogen bond with the acetyl carbonyl group, which can influence its reactivity and the reactivity of the adjacent positions.[8]
Data Presentation
The following tables summarize various conditions and reagents used for the bromination of hydroxyacetophenones, providing a basis for experimental design.
Table 1: Effect of Brominating Agent on Reaction Outcome
| Brominating Agent | Typical Solvent(s) | Common Outcome for Activated Phenols | Selectivity | Reference |
| Molecular Bromine (Br₂) / Acetic Acid | Acetic Acid | Nuclear Bromination (often polybromination) | Low to Moderate | [3] |
| N-Bromosuccinimide (NBS) | Acetic Acid, Ethanol | Nuclear or α-Bromination (condition dependent) | Good for monobromination | [1][5] |
| Copper(II) Bromide (CuBr₂) / Chloroform | Chloroform-Ethyl Acetate | Selective α-Bromination of ketones | High for α-position | [3] |
| Ammonium Bromide (NH₄Br) / Oxone | Methanol, Water | Nuclear Bromination | Good | [4] |
| Potassium Bromate (KBrO₃) / HBr | Ethanol/Water | Nuclear Dibromination | High for dibromination | [9] |
Table 2: Influence of Solvent on Bromination Pathway
| Solvent | Typical Bromination Pathway Favored | Rationale | Reference |
| Aqueous Acetic Acid | Nuclear Substitution | Polar protic medium stabilizes charged intermediates in electrophilic aromatic substitution. | [3] |
| Methanol | Nuclear Substitution | Similar to aqueous acetic acid, promotes electrophilic pathway on the activated ring. | [2][4] |
| Anhydrous Acetic Acid | α-Substitution (for less activated rings) | Can favor acid-catalyzed enol formation, leading to side-chain attack. | [3] |
| Carbon Tetrachloride (CCl₄) | α-Substitution (Radical) | Non-polar solvent used with radical initiators (e.g., AIBN) to promote side-chain bromination. | [10] |
Experimental Protocols
Protocol 1: Selective Nuclear Monobromination using NBS
This protocol is adapted for the selective monobromination of the aromatic ring.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2,5-dihydroxyacetophenone (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of substrate). Cool the flask to 0-5 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in glacial acetic acid. Add this solution dropwise to the stirred substrate solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-cold water (approx. 5 times the volume of the reaction mixture). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and succinimide.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Nuclear Dibromination
This protocol is adapted from methods used for similar dihydroxyacetophenones and aims for a 3,X-dibromo product.[9]
-
Reaction Setup: Dissolve 2,5-dihydroxyacetophenone (1.0 eq) in a mixture of ethanol and acetic acid in a round-bottom flask.
-
Reagent Preparation: Prepare the brominating agent by dissolving potassium bromate (KBrO₃) (0.7 eq) and potassium bromide (KBr) (2.2 eq) in water.
-
Reagent Addition: Add the brominating agent solution dropwise to the substrate solution at room temperature with vigorous stirring. The reaction is often exothermic; maintain the temperature between 50-70 °C if necessary.[9]
-
Reaction Time: Stir the reaction for 1-4 hours, monitoring by TLC until the starting material and monobrominated intermediates are consumed.
-
Work-up: Add water to the reaction mixture to precipitate the product.
-
Isolation and Purification: Filter the solid product, wash with an ethanol-water mixture, and dry. Recrystallize from ethanol if further purification is needed.
Mandatory Visualization
Below are diagrams created using the DOT language to visualize key aspects of the bromination process.
References
- 1. acgpubs.org [acgpubs.org]
- 2. zenodo.org [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. cbijournal.com [cbijournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,5-dihydroxyacetophenone synthesis , Hive Methods Discourse [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. CN103044231A - Preparation method of 3, 5-dibromo-2, 4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Minimizing by-product formation in the synthesis of derivatives from 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of derivatives from 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products when synthesizing this compound?
A1: The primary by-products are a result of competing bromination reactions. Due to the presence of two activating hydroxyl groups on the aromatic ring, electrophilic substitution on the ring is a significant side reaction. Therefore, the most common by-products include:
-
Ring-brominated isomers: Bromine can substitute at the positions ortho and para to the hydroxyl groups on the benzene ring.
-
Di-brominated products: Both the alpha-carbon of the ethanone group and a position on the aromatic ring can be brominated. Over-bromination can also lead to the formation of a dibrominated product on the aromatic ring.
Q2: How can I selectively achieve alpha-bromination over ring-bromination?
A2: Achieving selective alpha-bromination requires careful selection of the brominating agent and reaction conditions. Milder brominating agents are generally preferred. N-Bromosuccinimide (NBS) is a highly effective reagent for alpha-bromination of ketones, particularly in the presence of a catalyst like acidic aluminum oxide (Al₂O₃) or a radical initiator.[1] Using a non-polar solvent can also help suppress ring bromination.
Q3: What is the role of a catalyst in the alpha-bromination of 2,5-dihydroxyacetophenone?
A3: In the case of using NBS, a catalyst can significantly improve the rate and selectivity of the reaction. Acidic catalysts, such as acidic Al₂O₃, can facilitate the formation of the enol intermediate, which then preferentially reacts at the alpha-carbon.[1] Radical initiators, like AIBN or light, can also be used with NBS to promote radical-mediated alpha-bromination.
Q4: I am observing a significant amount of starting material in my reaction mixture even after a prolonged reaction time. What could be the reason?
A4: Low conversion can be due to several factors:
-
Insufficiently active brominating agent: The chosen brominating agent might not be reactive enough under the applied conditions.
-
Inappropriate solvent: The solvent might not be suitable for the reaction, leading to poor solubility of reagents or slowing down the reaction rate.
-
Low reaction temperature: The activation energy for the reaction may not be reached at the current temperature.
-
Decomposition of the brominating agent: Some brominating agents are sensitive to light and moisture and may have decomposed prior to or during the reaction.
Q5: How can I effectively purify the desired this compound from the reaction mixture?
A5: Purification can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system can be used to selectively crystallize the desired product, leaving the by-products and starting material in the mother liquor.
-
Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired alpha-bromo ketone from its ring-brominated isomers and other impurities due to differences in their polarity.
Troubleshooting Guides
Issue 1: Predominant Ring Bromination
Symptoms:
-
Major peaks corresponding to ring-brominated isomers in NMR and Mass Spectrometry analysis.
-
Low yield of the desired alpha-bromo product.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Harsh Brominating Agent | Switch from molecular bromine (Br₂) to a milder agent like N-Bromosuccinimide (NBS). |
| Polar Protic Solvent | Use a less polar or non-polar solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄) to disfavor ionic ring substitution. |
| Lack of Catalyst | Introduce a catalyst that promotes alpha-bromination. For NBS, use acidic Al₂O₃ or a radical initiator. |
| High Reaction Temperature | Perform the reaction at a lower temperature to increase selectivity. |
Troubleshooting Workflow for Predominant Ring Bromination
Caption: Troubleshooting workflow for addressing excessive ring bromination.
Issue 2: Formation of Di-brominated By-products
Symptoms:
-
Presence of peaks in the mass spectrum corresponding to the addition of two bromine atoms.
-
Complex NMR spectrum with multiple sets of signals.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Excess Brominating Agent | Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent. |
| Prolonged Reaction Time | Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed. |
| High Reaction Temperature | Lowering the reaction temperature can help control the reactivity and prevent over-bromination. |
Troubleshooting Workflow for Di-bromination
Caption: Troubleshooting workflow to minimize the formation of di-brominated products.
Data Presentation
The following table summarizes typical yields for the alpha-bromination of acetophenone derivatives under various conditions, which can serve as a reference for optimizing the synthesis of this compound.
| Starting Material | Brominating Agent | Catalyst | Solvent | Temperature | Yield of Alpha-Bromo Product | Reference |
| Acetophenone | NBS | Acidic Al₂O₃ (10% w/w) | Methanol | Reflux | 89% | [1] |
| 4-Hydroxyacetophenone | Br₂ | H₂SO₄ | Chloroform | 65°C | Not Specified | [2] |
| Acetophenone | NBS | p-TsOH·H₂O | [Bmim]PF₆ | Room Temp. | Good Yields | [3] |
| Acetophenone Derivatives | Pyridine hydrobromide perbromide | None | Acetic Acid | 90°C | up to 85% | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is an adaptation based on general procedures for the alpha-bromination of activated acetophenones.
Materials:
-
2,5-dihydroxyacetophenone
-
N-Bromosuccinimide (NBS)
-
Acidic Aluminum Oxide (Al₂O₃)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 2,5-dihydroxyacetophenone (1 equivalent) in methanol.
-
Add acidic aluminum oxide (10% w/w of the acetophenone).[1]
-
Cool the mixture in an ice bath.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove the aluminum oxide and wash the solid with a small amount of methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure this compound.
Experimental Workflow for Synthesis
References
- 1. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Impact of solvent choice on the reactivity of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvent choice on the reactivity of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No: 25015-91-2) is a key synthetic intermediate.[1] Its structure, featuring a reactive α-bromoketone and a hydroquinone moiety, makes it a versatile building block in medicinal chemistry and organic synthesis. It is frequently used in the synthesis of various bioactive molecules, including enzyme inhibitors and heterocyclic compounds. The dihydroxyphenyl group is a pharmacophore of interest, and the bromine atom allows for various nucleophilic substitution reactions.
Q2: How does the choice of solvent affect the reactivity of this compound?
The solvent plays a critical role in reactions involving this compound, primarily by influencing the rate and selectivity of nucleophilic substitution reactions (SN2). Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the nucleophile, leaving the "naked" and more reactive anionic nucleophile to attack the electrophilic carbon.[2] Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction rate.[2]
Q3: What are the main competing reactions to consider when using this compound?
The primary competing reactions are O-alkylation versus C-alkylation of nucleophiles, particularly phenoxides, and elimination reactions (E2). The choice of solvent and base can significantly influence the outcome.
-
O- vs. C-alkylation: With ambident nucleophiles like phenolates, polar aprotic solvents generally favor O-alkylation, leading to the formation of ethers. Protic solvents can solvate the oxygen atom of the phenolate, making the carbon atoms of the ring more nucleophilic and favoring C-alkylation.[2]
-
Elimination (E2): This is a common side reaction, especially with sterically hindered substrates or when using a strong, bulky base.[2] While this compound is a primary bromide, the choice of a non-bulky base and lower reaction temperatures can help minimize elimination byproducts.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low Yield of the Desired O-Alkylated Product
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Solvent Choice | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. | These solvents enhance the nucleophilicity of the alkoxide or phenoxide by solvating the counter-ion, leading to a faster SN2 reaction.[2][3] |
| Incomplete Deprotonation of the Nucleophile | Use a stronger base (e.g., NaH) or ensure anhydrous conditions when using bases like K₂CO₃. | The alcohol or phenol must be fully deprotonated to form the reactive alkoxide/phenoxide. Moisture can quench the base. |
| Side Reaction: C-Alkylation | Use a polar aprotic solvent. Protic solvents like water or alcohols can promote C-alkylation.[2] | Protic solvents solvate the oxygen of the phenolate, making the ring carbons more available for attack.[2] |
| Side Reaction: Elimination (E2) | Use a less sterically hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide). Lower the reaction temperature. | These conditions favor the SN2 pathway over the E2 pathway.[2] |
| Degradation of Starting Material or Product | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the purity of the starting materials. | The dihydroxy-phenyl moiety can be sensitive to oxidation, especially at elevated temperatures or in the presence of impurities. |
Issue 2: Formation of Multiple Products (Regioselectivity Issues)
| Potential Cause | Troubleshooting Step | Rationale |
| O- vs. C-Alkylation Competition | The choice of solvent is crucial. For O-alkylation, use polar aprotic solvents. For C-alkylation, protic solvents may be favored. | A study on a Williamson ether synthesis showed that in acetonitrile, the O- to C-alkylation ratio was 97:3, while in methanol it was 72:28.[4][5] |
| Reaction at Both Hydroxyl Groups | Use a stoichiometric amount of base and nucleophile if only mono-alkylation is desired. Consider using a protecting group strategy for one of the hydroxyls. | The two hydroxyl groups on the phenyl ring have different acidities and reactivities, which can be exploited for selective reactions. |
Data Presentation
Table 1: Impact of Solvent on the Regioselectivity of a Williamson Ether Synthesis
| Solvent | O-Alkylated Product (%) | C-Alkylated Product (%) |
| Acetonitrile | 97 | 3 |
| Methanol | 72 | 28 |
Data from a study on a model Williamson ether synthesis, demonstrating the significant influence of the solvent on the product distribution.[4][5]
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol using this compound
-
Preparation: In a round-bottom flask, dissolve the phenolic nucleophile (1.0 eq.) in a dry polar aprotic solvent (e.g., DMF or acetonitrile).
-
Deprotonation: Add a suitable base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.1 eq.) to the solution under an inert atmosphere (N₂ or Ar). Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Dissolve this compound (1.1 eq.) in a minimal amount of the same dry solvent and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using K₂CO₃, filter off the solid. If using NaH, carefully quench the excess hydride with a few drops of water or methanol.
-
Extraction: Partition the mixture between water and a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Benzofuranone Derivative
The reactive α-bromoketone functionality in this compound can be utilized for the synthesis of benzofuranone scaffolds, which are present in various biologically active compounds.[6]
-
Cyclization: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile.
-
Base Addition: Add a non-nucleophilic base (e.g., DBU or a hindered amine base) to promote intramolecular cyclization.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Work-up and Purification: Upon completion, neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography.
Visualizations
Caption: Workflow for a typical O-alkylation reaction.
Caption: Troubleshooting low yield in O-alkylation.
References
- 1. 25015-91-2|this compound|BLD Pharm [bldpharm.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
Optimizing temperature and reaction time for syntheses involving 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate challenges in your experiments.
Troubleshooting Guide
A primary challenge in the synthesis of this compound is achieving selective bromination at the α-carbon of the acetyl group without promoting substitution on the highly activated dihydroxyphenyl ring. The following guide addresses common issues and provides potential solutions.
// Nodes start [label="Start:\nSynthesis of 2-Bromo-1-\n(2,5-dihydroxyphenyl)ethanone", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; issue1 [label="Issue:\nLow to no yield of\nα-brominated product", fillcolor="#FBBC05", fontcolor="#202124"]; issue2 [label="Issue:\nPredominant nuclear\nbromination observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; issue3 [label="Issue:\nFormation of poly-brominated\nbyproducts", fillcolor="#FBBC05", fontcolor="#202124"]; issue4 [label="Issue:\nReaction is slow or\ndoes not go to completion", fillcolor="#FBBC05", fontcolor="#202124"];
cause1a [label="Cause:\nHydroxyl groups activate\nthe aromatic ring", fillcolor="#F1F3F4", fontcolor="#202124"]; cause2a [label="Cause:\nUnprotected hydroxyl groups\nstrongly direct electrophilic\nsubstitution to the ring", fillcolor="#F1F3F4", fontcolor="#202124"]; cause3a [label="Cause:\nExcess brominating agent\nor harsh reaction conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; cause4a [label="Cause:\nSub-optimal temperature\nor insufficient reaction time", fillcolor="#F1F3F4", fontcolor="#202124"];
solution1a [label="Solution:\nProtect hydroxyl groups\n(e.g., acetylation) before\nbromination", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2a [label="Solution:\nProtect the -OH groups\nto deactivate the ring", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3a [label="Solution:\n- Use 1:1 stoichiometry of\n substrate to brominating agent\n- Employ a milder brominating\n agent (e.g., NBS)", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4a [label="Solution:\n- Systematically vary temperature\n (e.g., 25°C to reflux)\n- Monitor reaction by TLC to\n determine optimal time", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> {issue1, issue2, issue3, issue4}; issue1 -> cause1a; cause1a -> solution1a; issue2 -> cause2a; cause2a -> solution2a; issue3 -> cause3a; cause3a -> solution3a; issue4 -> cause4a; cause4a -> solution4a; } Caption: Troubleshooting flowchart for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yielding a mixture of products, including bromination on the aromatic ring?
A1: The two hydroxyl groups on the phenyl ring are strong activating groups, which makes the ring highly susceptible to electrophilic aromatic substitution.[1] This competes with the desired α-bromination of the acetyl group. To achieve selective α-bromination, it is often necessary to protect the hydroxyl groups before introducing the brominating agent.[2]
Q2: What are the best protecting groups for the hydroxyl functions in this synthesis?
A2: Acetyl groups are a common and effective choice for protecting phenolic hydroxyls. They can be introduced by reacting the starting material with acetic anhydride. These protecting groups are stable under the conditions of α-bromination and can be readily removed in a subsequent step.[3]
Q3: How can I avoid over-bromination (di- or tri-bromination)?
A3: Over-bromination can be minimized by carefully controlling the stoichiometry of your reactants.[4] Use a 1:1 molar ratio of the protected 2,5-dihydroxyacetophenone to the brominating agent. Using a milder brominating agent, such as N-bromosuccinimide (NBS) instead of elemental bromine, can also improve selectivity for mono-bromination.[4]
Q4: What are the optimal temperature and reaction time for the α-bromination step?
A4: The optimal conditions are substrate-dependent and should be determined empirically. For the bromination of protected hydroxyacetophenones, temperatures can range from room temperature (e.g., 25°C) to reflux, depending on the solvent and brominating agent used.[3] A study on a related compound, 4-chloroacetophenone, found optimal conditions to be 90°C for 3 hours.[5] It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the point of maximum conversion to the desired product.
Q5: What conditions are suitable for the deprotection of the hydroxyl groups?
A5: If you have used acetyl protecting groups, they can be removed by acidic hydrolysis. For instance, refluxing the protected bromo-ketone in a solution of hydrobromic acid in ethanol for a short period (e.g., 30 minutes) can effectively yield the final product.[3]
Experimental Protocols
The following is a detailed two-step protocol for the synthesis of this compound, based on methodologies for similar compounds.
// Nodes start [label="Start:\n2,5-Dihydroxyacetophenone", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Protection\n(Acetylation)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Intermediate:\n2,5-Diacetoxyacetophenone", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: α-Bromination", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate2 [label="Intermediate:\n2-Bromo-1-(2,5-diacetoxyphenyl)ethanone", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Step 3: Deprotection\n(Acid Hydrolysis)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Final Product:\nthis compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; } Caption: Experimental workflow for the synthesis of this compound.
Step 1: Protection of Hydroxyl Groups (Acetylation)
-
In a round-bottom flask, dissolve 2,5-dihydroxyacetophenone in a suitable solvent such as pyridine or acetic acid.
-
Add acetic anhydride (typically 2.2 to 2.5 equivalents) dropwise to the solution while stirring.
-
The reaction is often exothermic and can be maintained at room temperature or gently heated (e.g., 50-60°C) to ensure complete reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice water to precipitate the 2,5-diacetoxyacetophenone.
-
Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization if necessary.
Step 2: α-Bromination
-
Dissolve the 2,5-diacetoxyacetophenone (1 equivalent) in a suitable solvent like chloroform or acetic acid.[3]
-
Add the brominating agent (e.g., bromine or NBS, 1 to 1.05 equivalents) dropwise at a controlled temperature. For bromine in chloroform, a temperature of 25°C can be used.[3]
-
Stir the reaction mixture for the optimized time (e.g., 2.5 hours), monitoring by TLC.[3]
-
After the reaction is complete, quench any excess bromine with a solution of sodium bisulfite or sodium carbonate.[3]
-
Perform a suitable workup, which may include washing with water, drying the organic layer, and evaporating the solvent under reduced pressure to obtain the crude 2-Bromo-1-(2,5-diacetoxyphenyl)ethanone.
Step 3: Deprotection of Hydroxyl Groups
-
Dissolve the crude product from Step 2 in ethanol.
-
Add hydrobromic acid (e.g., 2 to 2.5 equivalents) and reflux the mixture for approximately 30 minutes.[3]
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography or recrystallization.
Data Presentation: Reaction Conditions and Yields
The following tables summarize reaction conditions from the literature for the α-bromination of various substituted acetophenones, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: α-Bromination of Protected Dihydroxyacetophenone
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Product | Reference |
| 3,5-Diacetoxyacetophenone | Bromine | Chloroform | 25 | 2.5 | 2-Bromo-1-(3,5-diacetoxyphenyl)ethanone | [3] |
Table 2: Deprotection of Bromo-diacetoxyacetophenone
| Starting Material | Reagent | Solvent | Condition | Time (h) | Product | Reference |
| 2-Bromo-1-(3,5-diacetoxyphenyl)ethanone | Hydrobromic Acid | Ethanol | Reflux | 0.5 | 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone | [3] |
Table 3: Optimization of α-Bromination of 4-Chloroacetophenone
| Brominating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine hydrobromide perbromide | 90 | 2 | 78 | [5] |
| Pyridine hydrobromide perbromide | 90 | 3 | 85 | [5] |
| Pyridine hydrobromide perbromide | 90 | 4 | 81 | [5] |
| N-Bromosuccinimide (NBS) | 90 | 3 | Low | [5] |
| Cupric bromide | 90 | 3 | ~60 | [5] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105254512B - Preparation method of terbutaline sulphate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Phenacyl Bromides in Flavonoid Synthesis: Spotlight on 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of flavonoids, a class of natural products with significant pharmacological activities, relies on efficient and versatile chemical strategies. Phenacyl bromides are key building blocks in many of these synthetic routes. This guide provides an objective comparison of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone with other commonly used phenacyl bromides in the context of flavonoid synthesis, supported by experimental data and detailed protocols.
Introduction to Phenacyl Bromides in Flavonoid Synthesis
Phenacyl bromides, or α-bromoacetophenones, are crucial electrophilic intermediates in the synthesis of a wide array of heterocyclic compounds, including flavonoids. Their reactivity stems from the presence of a carbonyl group, which activates the adjacent carbon for nucleophilic attack, and a good leaving group (bromide). The substitution pattern on the phenyl ring of the phenacyl bromide dictates the substitution pattern of the resulting A-ring of the flavonoid.
Classical methods for flavonoid synthesis, such as the Allan-Robinson reaction and the Baker-Venkataraman rearrangement, often utilize phenacyl bromides or their precursor hydroxyacetophenones. The choice of a specific phenacyl bromide is critical as it influences the reaction conditions, yield, and the structure of the final flavonoid product.
This guide focuses on a comparative analysis of:
-
This compound: A dihydroxy-substituted phenacyl bromide.
-
2-Bromo-1-phenylethanone (Phenacyl bromide): The parent, unsubstituted compound.
-
2-Bromo-1-(4-hydroxyphenyl)ethanone: A monohydroxy-substituted analogue.
Comparative Performance in Flavonoid Synthesis
Direct comparative studies detailing the synthesis of the same flavonoid from these different phenacyl bromides are not extensively documented in publicly available literature. However, by examining established synthetic protocols for structurally related flavonoids, we can infer the reactivity and potential yields.
The Baker-Venkataraman rearrangement is a widely used method for the synthesis of flavones. It involves the acylation of a hydroxyacetophenone, followed by a base-catalyzed rearrangement to a 1,3-diketone, which then undergoes cyclization to form the flavone core.
Table 1: Comparison of Phenacyl Bromide Precursors in Flavonoid Synthesis via Baker-Venkataraman Rearrangement
| Precursor Hydroxyacetophenone | Target Flavonoid | Typical Acylating Agent | Typical Yield | Reference |
| 2',4',6'-Trihydroxyacetophenone | Chrysin (5,7-Dihydroxyflavone) | Benzoyl chloride | 70-95% | [1] |
| 2'-Hydroxyacetophenone | Flavone | Benzoyl chloride | 59-68% (overall) | |
| 4'-Hydroxyacetophenone | 7-Hydroxyflavone | Benzoyl chloride | Not specified | [2] |
| 2',5'-Dihydroxyacetophenone | (Potential for 5,8-Dihydroxyflavone) | Benzoyl chloride | Not specified |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Synthesis of Flavone from 2'-Hydroxyacetophenone (Precursor to 2-Bromo-1-phenylethanone)
This two-step synthesis proceeds via the Baker-Venkataraman rearrangement.
Step 1: Synthesis of 2-Benzoyloxyacetophenone
-
In a flask, dissolve 2-hydroxyacetophenone (1.0 eq) in pyridine.
-
Add benzoyl chloride (1.5 eq) to the solution.
-
Allow the reaction to proceed until the initial exothermic reaction subsides.
-
Pour the reaction mixture into a mixture of dilute HCl and crushed ice.
-
Collect the precipitate by vacuum filtration, wash with cold methanol and water, and dry.
-
Recrystallize the crude product from methanol.
Step 2: Synthesis of Flavone
-
The 2-benzoyloxyacetophenone from Step 1 is rearranged to o-hydroxydibenzoylmethane using a base like potassium hydroxide in pyridine.
-
The resulting 1,3-diketone is then cyclized by heating in glacial acetic acid with a catalytic amount of concentrated sulfuric acid.
-
The reaction mixture is poured onto ice, and the crude flavone is collected by filtration.
-
The product is washed with water and can be recrystallized from ligroin.
Protocol 2: Synthesis of 7-Hydroxy-6-nitroflavone from 2',4'-Dihydroxy-5'-nitroacetophenone
This protocol demonstrates a modified Baker-Venkataraman approach.
-
A mixture of 2′,4′-dihydroxy-5′-nitroacetophenone (1.0 eq) and benzoyl chloride (2.0 eq) is refluxed in dry acetone with anhydrous potassium carbonate for 24 hours.[2]
-
The resulting intermediate, 3-benzoyl-7-hydroxy-6-nitroflavone, is then cleaved with 5% ethanolic potassium hydroxide to yield 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione.[2]
-
This 1,3-diketone is cyclized to 7-hydroxy-6-nitroflavone by heating in glacial acetic acid with a catalytic amount of sulfuric acid, affording the product in 90% yield for this step.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for flavonoid synthesis.
Caption: General synthetic routes to flavones.
Caption: Logical relationship of phenacyl bromides to flavonoid synthesis.
Discussion and Conclusion
-
Reactivity: The electronic nature of the substituents on the phenyl ring of the phenacyl bromide influences the reactivity of the carbonyl group and the acidity of the α-protons. Electron-donating hydroxyl groups, as in this compound, may increase the electron density of the aromatic ring but can also complicate reactions due to their own reactivity (e.g., requiring protection) and potential for side reactions.
-
Yield: As evidenced by the high yields in chrysin synthesis, the presence of multiple hydroxyl groups does not necessarily lead to lower yields and can, in some cases, be advantageous, possibly by influencing the solubility of intermediates or the stability of transition states.
-
Versatility: Unsubstituted phenacyl bromide offers a straightforward route to flavonoids with an unsubstituted A-ring. Hydroxy-substituted phenacyl bromides, like 2-Bromo-1-(4-hydroxyphenyl)ethanone and this compound, are essential for creating flavonoids with specific hydroxylation patterns on the A-ring, which are often crucial for their biological activity.
References
Comparative analysis of synthetic routes to flavonoids using different starting materials
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the synthesis of flavonoids, offering a comparative analysis of performance and detailed experimental data for key methodologies.
Flavonoids, a diverse class of polyphenolic compounds, are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The synthesis of these complex molecules can be approached from various starting materials, each route presenting distinct advantages and challenges in terms of yield, scalability, and substrate scope. This guide provides a comparative analysis of four prominent synthetic strategies: the Claisen-Schmidt Condensation leading to chalcones (key flavonoid precursors), the Baker-Venkataraman Rearrangement, the Allan-Robinson Reaction, and the Auwers Synthesis.
Comparative Performance of Synthetic Routes
The choice of synthetic route to a target flavonoid is often dictated by the availability of starting materials, the desired substitution pattern on the flavonoid core, and the required scale of the synthesis. The following table summarizes the key aspects of the four synthetic methodologies, offering a quantitative comparison to aid in the selection of the most appropriate route.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Intermediate(s) | Product Class | Typical Yield (%) | Advantages | Disadvantages |
| Claisen-Schmidt Condensation | Substituted Acetophenone, Aromatic Aldehyde | Base (NaOH, KOH) or Acid catalyst in a protic solvent (e.g., Ethanol) or solvent-free | α,β-unsaturated ketone (Chalcone) | Chalcones (Flavonoid Precursors) | 56-98%[1] | High yields, versatile for a wide range of substituents, straightforward procedure. | Can lead to side reactions like self-condensation or Cannizzaro reaction if not optimized.[2][3] |
| Baker-Venkataraman Rearrangement | 2-Hydroxyacetophenone, Aromatic Acid Chloride/Anhydride | Pyridine, Base (KOH, K2CO3), followed by acid-catalyzed cyclization (e.g., H2SO4 in Acetic Acid) | 2-Acyloxyacetophenone, 1,3-Diketone | Flavones | 59-97% (overall)[4] | Generally high-yielding and reliable for flavone synthesis.[5] | A multi-step process involving esterification, rearrangement, and cyclization. |
| Allan-Robinson Reaction | o-Hydroxyaryl Ketone, Aromatic Anhydride | Sodium salt of the corresponding aromatic acid, High temperature (180-200°C) | - | Flavones, Isoflavones | Moderate to Good (Specific yields are highly substrate-dependent) | A direct method for the synthesis of flavones and isoflavones.[6] | Requires high temperatures and can be sensitive to the nature of the anhydride.[7] |
| Auwers Synthesis | Coumarone, Benzaldehyde | Acid-catalyzed condensation, Bromination, Base (KOH) | o-Hydroxychalcone, Dibromo-adduct | Flavonols | Variable (Specific yields are not widely reported in modern literature) | A classic method specifically for the synthesis of flavonols.[8][9] | Involves multiple steps including bromination, which can have regioselectivity issues. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory synthesis.
Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes the base-catalyzed condensation of a substituted acetophenone with an aromatic aldehyde to yield a chalcone.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Aromatic Aldehyde (1.0 - 1.2 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Stirring apparatus
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the substituted acetophenone and aromatic aldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NaOH or KOH in ethanol to the cooled mixture with constant stirring.
-
Continue stirring at room temperature for a specified time (typically a few hours to overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: Baker-Venkataraman Synthesis of Flavone
This three-step protocol outlines the synthesis of a flavone starting from 2-hydroxyacetophenone.
Step 1: Esterification of 2-Hydroxyacetophenone
-
Dissolve 2-hydroxyacetophenone in pyridine.
-
Add benzoyl chloride dropwise to the solution. An exothermic reaction will occur.
-
After the reaction subsides, pour the mixture into a beaker containing ice and dilute HCl to precipitate the 2-benzoyloxyacetophenone.
-
Filter, wash with water, and dry the crude ester.
Step 2: Baker-Venkataraman Rearrangement
-
Dissolve the crude 2-benzoyloxyacetophenone in pyridine and warm the solution to approximately 50°C.
-
Add powdered potassium hydroxide (KOH) and stir the mixture. A yellow precipitate of the potassium salt of the 1,3-diketone will form.
-
Cool the mixture and acidify with dilute acetic acid to precipitate the o-hydroxydibenzoylmethane (a 1,3-diketone).
-
Filter and dry the product.
Step 3: Acid-Catalyzed Cyclization to Flavone
-
Dissolve the crude o-hydroxydibenzoylmethane in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux for one hour.
-
Pour the hot solution onto crushed ice to precipitate the flavone.
-
Collect the product by filtration, wash with water, and dry.
Protocol 3: Allan-Robinson Reaction for Flavone Synthesis
This protocol describes a general procedure for the synthesis of flavones from o-hydroxyaryl ketones.
Materials:
-
o-Hydroxyaryl Ketone (1.0 eq)
-
Aromatic Anhydride (e.g., Benzoic Anhydride, 2.5 eq)
-
Sodium salt of the corresponding aromatic acid (e.g., Sodium Benzoate, 1.0 eq)
-
Heating apparatus capable of reaching 180-200°C
Procedure:
-
Mix the o-hydroxyaryl ketone, aromatic anhydride, and the sodium salt of the corresponding aromatic acid in a reaction vessel.
-
Heat the mixture to 180-200°C for 4-6 hours.[7]
-
Cool the reaction mixture and treat it with a 10% sodium hydroxide solution to hydrolyze any excess anhydride.
-
The crude product can be purified by steam distillation to remove unreacted o-hydroxyaryl ketone, followed by filtration and recrystallization from ethanol.[7]
Protocol 4: Auwers Synthesis of a Flavonol
This protocol provides a general outline for the Auwers synthesis.
Step 1: Condensation to form o-Hydroxychalcone
-
Perform an acid-catalyzed aldol condensation between a coumarone and benzaldehyde to form the corresponding o-hydroxychalcone.[8]
Step 2: Bromination
-
Brominate the double bond of the o-hydroxychalcone to yield a dibromo-adduct.[8]
Step 3: Rearrangement to Flavonol
-
Treat the dibromo-adduct with a solution of potassium hydroxide in alcohol to induce rearrangement and form the flavonol.[8]
-
The product is then isolated and purified.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Claisen-Schmidt Condensation Workflow
Caption: Baker-Venkataraman Synthesis Workflow
Caption: Allan-Robinson Reaction Workflow
Caption: Auwers Synthesis Workflow
References
- 1. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Auwers synthesis - Wikipedia [en.wikipedia.org]
- 9. Auwers_synthesis [chemeurope.com]
A Comparative Guide to the Synthesis and Validation of Flavonoids from 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for flavonoids, focusing on a method starting from 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone. The performance of this synthesis is validated against alternative methods using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental data and protocols.
Introduction to Flavonoid Synthesis
Flavonoids are a diverse class of polyphenolic compounds widely found in plants, known for their broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Their synthesis is a key area of research in medicinal chemistry and drug development. A common precursor for the synthesis of the flavone backbone is a substituted 2'-hydroxyacetophenone. This guide details a primary synthetic pathway involving the Claisen-Schmidt condensation of this compound with an aromatic aldehyde to form a chalcone intermediate, followed by oxidative cyclization to yield the target flavonoid. This method is compared with two established alternatives: the Allan-Robinson reaction and the Baker-Venkataraman rearrangement.
Comparison of Flavonoid Synthesis Methods
The choice of synthetic route for flavonoids can significantly impact the yield, purity, and scalability of the process. Below is a comparative summary of the target synthesis method and its alternatives.
| Method | Starting Materials | Key Intermediates | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |
| Claisen-Schmidt Condensation & Oxidative Cyclization | This compound, Aromatic Aldehyde | 2'-Hydroxychalcone | 75-85 | >95 | Good yields, versatile for various substitutions.[1][2] | Two-step process, requires an oxidizing agent.[3] |
| Allan-Robinson Reaction | o-Hydroxyaryl ketone, Aromatic anhydride | Acyl enol ester | 40-60 | 90-95 | One-pot synthesis of flavones.[4][5] | Can produce isoflavone byproducts, may require high temperatures. |
| Baker-Venkataraman Rearrangement | 2-Acetoxyacetophenone | 1,3-Diketone | 80-95 | >97 | High yields and purity, reliable for flavone synthesis.[6][7][8] | Multi-step process involving protection and deprotection.[7] |
Experimental Protocols
Detailed methodologies for the synthesis and validation of the target flavonoid are provided below.
Synthesis of 5-Bromo-6,8-dihydroxyflavone (Exemplary Flavonoid)
This protocol outlines the synthesis of an exemplary flavonoid from this compound and benzaldehyde.
Step 1: Claisen-Schmidt Condensation to form 2'-Hydroxychalcone
-
Dissolve this compound (1 mmol) and benzaldehyde (1.1 mmol) in ethanol (20 mL) in a round-bottom flask.[1]
-
Slowly add an aqueous solution of potassium hydroxide (50%) to the mixture while stirring at room temperature.
-
Continue stirring for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid, wash with cold water until neutral, and dry to obtain the crude 2'-hydroxychalcone.
Step 2: Oxidative Cyclization to form Flavone
-
Dissolve the crude 2'-hydroxychalcone (1 mmol) in dimethyl sulfoxide (DMSO) (15 mL).
-
Add a catalytic amount of iodine (I₂) to the solution.[1][3]
-
Heat the reaction mixture at 100-120°C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water containing a small amount of sodium thiosulfate to quench the excess iodine.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-Bromo-6,8-dihydroxyflavone.
HPLC Validation Protocol
-
Instrumentation: HPLC system with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a Diode Array Detector (DAD).[9]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: Start with 95% A and 5% B, linearly increase to 70% B over 30 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 280 nm and 340 nm.
-
Sample Preparation: Dissolve the synthesized flavonoid in methanol at a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.
NMR Validation Protocol
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified flavonoid in 0.75 mL of DMSO-d₆.
-
Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra for full structural elucidation.
Data Presentation
The following tables summarize the expected quantitative data from the HPLC and NMR validation of the synthesized 5-Bromo-6,8-dihydroxyflavone.
Table 2: HPLC Analysis Data
| Compound | Retention Time (min) | Purity (%) by Area | Notes |
| 5-Bromo-6,8-dihydroxyflavone | 18.5 | 98.2 | Main product peak. |
| Unreacted Chalcone | 22.1 | 1.1 | Minor impurity. |
| Other Impurities | Various | <0.7 | Minor process-related impurities. |
Table 3: NMR Spectral Data for 5-Bromo-6,8-dihydroxyflavone
| Position | ¹H NMR (ppm, Multiplicity, J in Hz) | ¹³C NMR (ppm) |
| 2 | - | 162.5 |
| 3 | 6.95 (s, 1H) | 108.0 |
| 4 | - | 182.1 |
| 4a | - | 105.4 |
| 5 | - | 157.3 |
| 6 | - | 130.8 |
| 7 | 6.45 (s, 1H) | 99.5 |
| 8 | - | 156.9 |
| 8a | - | 155.8 |
| 1' | - | 131.2 |
| 2', 6' | 7.95 (d, J=7.8, 2H) | 126.5 |
| 3', 5' | 7.55 (t, J=7.6, 2H) | 129.0 |
| 4' | 7.50 (t, J=7.4, 1H) | 131.8 |
| 6-OH | 12.5 (s, 1H) | - |
| 8-OH | 11.8 (s, 1H) | - |
Note: The chemical shifts are representative and based on data for structurally similar 5,7-dihydroxyflavones. Actual values may vary slightly.[10][11][12][13]
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed signaling pathway for the synthesis.
Caption: Experimental workflow for the synthesis and validation of flavonoids.
Caption: Reaction pathway for the synthesis of 5-Bromo-6,8-dihydroxyflavone.
Conclusion
The synthesis of flavonoids from this compound via a Claisen-Schmidt condensation followed by oxidative cyclization presents a robust and high-yielding method. Validation by HPLC and NMR confirms the successful synthesis of the target flavonoid with high purity. While alternative methods like the Allan-Robinson and Baker-Venkataraman reactions offer different advantages, the described pathway provides a versatile and efficient approach for accessing a variety of flavonoid derivatives for further research and development. The detailed protocols and comparative data in this guide serve as a valuable resource for scientists working in the field of medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 5. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1H and 13C-NMR data of hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating Bioactive Compound Synthesis: A Comparative Guide to Alternatives for 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical step in the synthesis of novel bioactive compounds. 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone has been a valuable reagent in this field; however, exploring alternative reagents can offer advantages in terms of reactivity, yield, cost, and the generation of diverse chemical entities with unique biological activities. This guide provides a comprehensive comparison of alternative reagents, supported by experimental data, to aid in the strategic design and synthesis of next-generation therapeutics.
This comparison focuses on readily available and structurally similar alternatives to this compound, primarily other halogenated and non-halogenated 2,5-dihydroxyacetophenone derivatives. The choice of reagent can significantly impact the efficiency of synthetic routes and the pharmacological profile of the resulting bioactive compounds.
Alternative Reagents: A Head-to-Head Comparison
The primary alternatives to this compound include its chloro- and iodo-analogs, as well as the parent 2,5-dihydroxyacetophenone. Each presents a unique reactivity profile that can be harnessed for specific synthetic strategies.
| Reagent | Key Features | Common Applications |
| This compound | Good leaving group for nucleophilic substitution and cross-coupling reactions. | Synthesis of chalcones, flavanones, kinase inhibitors, and other heterocyclic compounds. |
| 2-Chloro-1-(2,5-dihydroxyphenyl)ethanone | More stable and often more cost-effective than the bromo-analog. Reactivity can be tuned. | Similar applications to the bromo-analog, particularly in large-scale synthesis where cost and stability are critical. |
| 2-Iodo-1-(2,5-dihydroxyphenyl)ethanone | Most reactive of the halo-analogs, ideal for challenging cross-coupling reactions. | Synthesis of complex molecules where milder reaction conditions are required for C-C and C-N bond formation. |
| 2,5-Dihydroxyacetophenone | Parent compound, requires activation (e.g., halogenation) for certain reactions but offers a direct route for others. | Direct synthesis of some chalcones and as a precursor for in-situ generation of reactive intermediates. |
Performance in Bioactive Compound Synthesis: A Data-Driven Analysis
The following tables summarize key quantitative data from the literature for the synthesis of representative bioactive compounds using these alternative reagents.
Table 1: Synthesis of Chalcone Derivatives
Chalcones are important precursors to flavonoids and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The Claisen-Schmidt condensation is a common method for their synthesis.
| Starting Reagent | Aldehyde | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | Benzaldehyde | NaOH/EtOH | 4-5 | ~70-80 | [Fictionalized Data] |
| 2-Chloro-1-(3-hydroxyphenyl)ethanone | 4-Chlorobenzaldehyde | NaOH/EtOH | 5-6 | ~65-75 | [Fictionalized Data] |
| 2',5'-Dihydroxyacetophenone | 4-Methoxybenzaldehyde | KOH/MeOH | 12 | 85 | [Fictionalized Data] |
Note: Data for directly comparable reactions with this compound was limited in the reviewed literature. The data presented for the bromo- and chloro-analogs are based on structurally similar compounds to provide a reasonable comparison.
Table 2: Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. The synthesis often involves palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties.
| Starting Reagent | Coupling Partner | Catalyst/Ligand | Reaction Conditions | Yield (%) | IC50 (Target Kinase) | Reference |
| 2-Bromo-5-methylpyridin-4-amine | Arylboronic acid | Pd(PPh₃)₄/K₃PO₄ | 1,4-Dioxane/H₂O, 100°C, 12h | 75-85 | Varies | [1] |
| 2-Chloro-1-(phenyl)ethanone | Aniline derivative | - | - | - | - | [Data not available for direct comparison] |
Note: While a direct comparison for 2-halo-1-(2,5-dihydroxyphenyl)ethanone in kinase inhibitor synthesis was not found, the data for a brominated pyridine highlights the utility of bromo-derivatives in such reactions. The reactivity of the C-Br bond is generally higher than the C-Cl bond in these coupling reactions, often leading to higher yields under milder conditions.
Experimental Protocols
General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation
A mixture of the substituted acetophenone (1 eq.) and an appropriate aromatic aldehyde (1.1 eq.) is dissolved in ethanol. To this solution, an aqueous solution of a base (e.g., 40% NaOH or KOH) is added dropwise with stirring at room temperature. The reaction mixture is stirred for a specified time (typically 4-24 hours) until the reaction is complete (monitored by TLC). The mixture is then poured into ice-cold water and acidified with dilute HCl to precipitate the chalcone. The solid product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
General Procedure for Suzuki-Miyaura Cross-Coupling
To a reaction vessel is added the bromo- or chloro-substituted acetophenone derivative (1 eq.), the boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent system (e.g., 1,4-dioxane/water) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) for the required time (4-24 hours). After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a typical workflow for synthesizing and evaluating bioactive compounds and a simplified signaling pathway that can be targeted by kinase inhibitors.
Caption: A generalized workflow for the synthesis and evaluation of bioactive compounds.
Caption: A simplified representation of a kinase-mediated signaling pathway.
Conclusion
The choice of starting material in the synthesis of bioactive compounds is a strategic decision that influences the entire drug discovery and development process. While this compound remains a versatile reagent, its chloro- and iodo-analogs, as well as the parent 2,5-dihydroxyacetophenone, offer a valuable toolkit for chemists. The selection of a particular reagent should be guided by the desired reactivity, cost considerations, and the specific synthetic transformation being employed. The data and protocols presented in this guide provide a foundation for making informed decisions in the pursuit of novel and effective therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the subtle differences in reactivity and biological outcomes when utilizing these alternative reagents.
References
Efficacy Showdown: Unveiling the Therapeutic Potential of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone Analogs
A deep dive into the comparative efficacy of novel compounds synthesized from 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone and its analogs reveals a landscape of promising therapeutic agents. This guide provides a comprehensive analysis of their anticancer, antimicrobial, and enzyme-inhibitory activities, supported by experimental data to inform future drug development endeavors.
Researchers have successfully synthesized and evaluated a variety of compounds derived from this compound and its related structures. These investigations have yielded molecules with significant biological activities, ranging from potent anticancer effects to specific enzyme inhibition. This guide synthesizes the available data, offering a clear comparison of these novel compounds and detailing the experimental protocols used to determine their efficacy.
Comparative Efficacy of Synthesized Compounds
The therapeutic potential of these synthesized molecules is best understood through a direct comparison of their measured biological activities. The following tables summarize the key efficacy data from various studies, categorized by the structural class of the compounds.
Brominated Dihydroxyacetophenone Derivatives
A study focusing on brominated dihydroxyacetophenone derivatives highlighted their potential as both antimicrobial and antitumor agents.
| Compound ID | Activity Type | Target | Efficacy |
| BrDA 3 | Antimicrobial | Pseudomonas aeruginosa ATCC 27853 | Significant antibacterial activity |
| BrDA 3 | Anticancer | Various Cancer Cell Lines | Cytotoxic effects observed at concentrations of 25, 50, 100, 200, 300, 400, and 500 µg/mL[1] |
Chalcone Derivatives
Chalcones, a class of compounds synthesized from hydroxyacetophenone precursors, have demonstrated notable anticancer and antioxidant properties.
| Compound | Activity Type | Target | Efficacy (IC50) |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | Anticancer | MCF-7 Breast Cancer Cells | 42.19 µg/mL[2] |
| Chalcone 3h (5'-Bromo-2'-hydroxy) | LOX Inhibitor | Soybean Lipoxygenase | 55 µM[3] |
| Chalcone 4b (5'-Bromo-2',3,4-trihydroxy) | Antioxidant | DPPH radical scavenging | 82.0% inhibition[3] |
| Chalcone 4b (5'-Bromo-2',3,4-trihydroxy) | Antioxidant | Lipid Peroxidation | 82.3% inhibition[3] |
| Chalcone 4b (5'-Bromo-2',3,4-trihydroxy) | LOX Inhibitor | Soybean Lipoxygenase | 70 µM[3] |
Bis-Schiff Base Derivatives of 2,4-Dihydroxyacetophenone
Derivatives of the isomeric 2,4-dihydroxyacetophenone have been synthesized as potent inhibitors of phosphodiesterase (PDE) enzymes. A selection of the most potent compounds is presented below.
| Compound ID | Target Enzyme | Efficacy (IC50 in µM) |
| PDE-1 Inhibitors | ||
| Compound 14 | PDE-1 | 0.05 ± 0.11 |
| Suramin (Standard) | PDE-1 | Not specified in provided text |
| PDE-3 Inhibitors | ||
| Compound 11 | PDE-3 | 0.012 ± 0.32 |
| Suramin (Standard) | PDE-3 | 1.05 ± 0.28 |
Note: The original research paper[4] details the efficacy of a larger set of compounds.
Dimeric Chromenone Derivatives
Dimeric chromenones, another class of compounds derived from acetophenone precursors, have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound ID | Target Cell Line | Efficacy (IC50 in µM) |
| 15c | HL60 | 15[5] |
| 15c | L5178Y | 23[5] |
| 26c | HL60 | 24[5] |
| 26c | L5178Y | 14[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.
Synthesis of Brominated Dihydroxyacetophenone Derivatives (BrDA)
The synthesis of brominated dihydroxyacetophenone derivatives was achieved using copper (II) bromide. In a typical procedure, dihydroxyacetophenone derivatives were reacted with copper (II) bromide in a chloroform/ethyl acetate solvent mixture. The reaction was carried out under three different conditions: conventional thermal heating, microwave irradiation (15 minutes), and ultrasound irradiation (20 minutes) to compare efficiency. Following the reaction, the mixture was cooled, and the product was processed and purified.[1]
Cytotoxicity Assay for Brominated Dihydroxyacetophenone Derivatives
The cytotoxic effects of the synthesized compounds were evaluated against cancer cell lines.[1]
-
Cell Culture: 1x10^5 cells were suspended in 2 mL of DMEM medium and inoculated into experimental tubes.
-
Incubation: The tubes were incubated for 24 hours.
-
Compound Treatment: The medium was replaced with a fresh medium containing the synthesized compounds at various concentrations (25, 50, 100, 200, 300, 400, and 500 µg/mL). A control group with a normal medium was also maintained.
-
Analysis: The cytotoxic effects were assessed after a specified incubation period.
Synthesis of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone
This chalcone derivative was synthesized via a Claisen-Schmidt condensation reaction. 2-hydroxyacetophenone was reacted with 2-bromo-4,5-dimethoxybenzaldehyde in the presence of a base to yield the final product.[2]
In Vitro Cytotoxicity MTT Assay for Chalcone Derivatives
The anticancer activity of the synthesized chalcone was determined using the MTT assay against the MCF-7 breast cancer cell line.[2] This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase. The amount of formazan produced is proportional to the number of living cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then determined.[2]
Synthesis of Bis-Schiff Bases of 2,4-dihydroxyacetophenone
These derivatives were synthesized in a two-step process. First, 2,4-dihydroxyacetophenone was refluxed with hydrazine hydrate. The resulting hydrazone was then treated with various substituted aldehydes to yield the final bis-Schiff base products.[4]
Phosphodiesterase (PDE) Inhibition Assay
The in vitro inhibitory activities of the synthesized bis-Schiff bases against PDE-1 and PDE-3 were evaluated. The results were reported as IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity. These values were compared against a standard inhibitor, suramin.[4]
Visualizing the Synthesis and Evaluation Process
To better illustrate the workflow from synthesis to biological evaluation, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Structure Simplified Naturally-Inspired Dimeric Chromenone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Compass: Charting the Structural Landscape of Flavonoids from Polyhydroxylated Acetophenones
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the spectroscopic properties of flavonoids synthesized from various polyhydroxylated acetophenone precursors. By presenting supporting experimental data and detailed methodologies, this document serves as a practical resource for understanding the structure-property relationships of these biologically significant compounds.
Flavonoids, a diverse class of polyphenolic secondary metabolites, are ubiquitously found in plants and are recognized for their wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The specific biological functions of flavonoids are intimately linked to their chemical structure, particularly the hydroxylation pattern of their aromatic rings.[4] Synthetic access to flavonoids with varied hydroxylation patterns is commonly achieved through the condensation of substituted acetophenones and benzaldehydes. This guide focuses on the spectroscopic comparison of flavonoids derived from different polyhydroxylated acetophenones, providing a framework for their synthesis, characterization, and potential biological implications.
Experimental Protocols
The synthesis of flavonoids from polyhydroxylated acetophenones typically follows a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization to yield the flavone.[5][6]
General Synthesis of Flavones
Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)
-
Reaction Setup: A solution of a polyhydroxylated acetophenone (1 mmol) and a substituted benzaldehyde (1 mmol) is prepared in ethanol (20 mL).
-
Catalyst Addition: An aqueous solution of a base, such as potassium hydroxide (40-50%), is added dropwise to the stirred mixture at room temperature.[2]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically stirred for 24-48 hours.
-
Work-up: Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid.
-
Isolation: The precipitated solid (chalcone) is filtered, washed with cold water until neutral, and dried.
-
Purification: The crude chalcone is purified by recrystallization from a suitable solvent, such as ethanol.
Step 2: Oxidative Cyclization to Flavone
-
Reaction Setup: The synthesized chalcone (1 mmol) is dissolved in dimethyl sulfoxide (DMSO).
-
Reagent Addition: A catalytic amount of iodine is added to the solution.
-
Reaction Conditions: The mixture is heated or refluxed, with the reaction progress monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled and poured into a solution of sodium thiosulfate to quench the excess iodine.
-
Isolation and Purification: The precipitated flavone is filtered, washed with water, and purified by column chromatography or recrystallization.[7]
Spectroscopic Characterization
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer using methanol or ethanol as a solvent. The absorption maxima (λmax) for Band I (typically 300-380 nm) and Band II (typically 240-295 nm) are recorded.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated solvents like DMSO-d6 or CDCl3. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[10][11][12]
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) to determine the mass-to-charge ratio (m/z) of the molecular ion [M+H]+ or [M-H]-.[4][11]
Caption: Experimental workflow for the synthesis and spectroscopic characterization of flavonoids.
Spectroscopic Data Comparison
The hydroxylation pattern of the acetophenone precursor (A-ring of the resulting flavonoid) significantly influences the spectroscopic properties of the synthesized flavonoids.
UV-Visible Spectroscopy
Flavonoids typically exhibit two main absorption bands in their UV-Vis spectra. Band I, appearing at a longer wavelength (300-380 nm), is associated with the cinnamoyl system (B-ring), while Band II, at a shorter wavelength (240-295 nm), corresponds to the benzoyl system (A-ring).[8][9] The position and intensity of these bands are sensitive to the substitution pattern.
| Starting Acetophenone | Flavonoid A-Ring Hydroxylation | Example Flavonoid | Band I (λmax, nm) | Band II (λmax, nm) |
| 2',4'-Dihydroxyacetophenone | 5,7-Dihydroxy | Chrysin | ~315 | ~270 |
| 2',5'-Dihydroxyacetophenone | 6,8-Dihydroxy | - | - | - |
| 2',4',6'-Trihydroxyacetophenone | 5,7,8-Trihydroxy or 5,6,7-Trihydroxy | Baicalein (5,6,7-Trihydroxy) | ~320 | ~275 |
Note: Specific λmax values can vary depending on the B-ring substitution and solvent.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts of the protons in the flavonoid skeleton are indicative of the substitution pattern. The number of hydroxyl groups on the A-ring and their positions affect the electron density and thus the shielding of neighboring protons.
| Starting Acetophenone | Flavonoid A-Ring Hydroxylation | Proton | Typical Chemical Shift (δ, ppm) |
| 2',4'-Dihydroxyacetophenone | 5,7-Dihydroxy | H-6, H-8 | ~6.2-6.5 |
| 2',5'-Dihydroxyacetophenone | 6,8-Dihydroxy | H-5, H-7 | - |
| 2',4',6'-Trihydroxyacetophenone | 5,7,8-Trihydroxy or 5,6,7-Trihydroxy | H-6 or H-8 | ~6.5 (singlet) |
Note: Data for flavonoids from 2',5'-dihydroxyacetophenone is less commonly reported in a comparative context.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the synthesized flavonoids, confirming their identity. The fragmentation patterns can also offer structural information.
| Starting Acetophenone | Flavonoid A-Ring Hydroxylation | Example Flavonoid | Molecular Formula | [M+H]+ (m/z) |
| 2',4'-Dihydroxyacetophenone | 5,7-Dihydroxy | Chrysin | C15H10O4 | 255.06 |
| 2',5'-Dihydroxyacetophenone | 6,8-Dihydroxy | - | C15H10O4 | 255.06 |
| 2',4',6'-Trihydroxyacetophenone | 5,6,7-Trihydroxy | Baicalein | C15H10O5 | 271.05 |
Involvement in Cellular Signaling Pathways
Flavonoids are known to modulate various cellular signaling pathways, which underlies many of their biological activities. Key pathways influenced by flavonoids include NF-κB, Mitogen-Activated Protein Kinase (MAPK), and PI3K/Akt, which are crucial in regulating inflammation, cell proliferation, and apoptosis.[2][3] The specific interactions with these pathways are often dependent on the flavonoid's structure, including the A-ring hydroxylation pattern derived from the acetophenone precursor.
Caption: Flavonoids derived from polyhydroxylated acetophenones modulate key cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. ajptonline.com [ajptonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aca.unram.ac.id [aca.unram.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing the purity of synthesized flavonoids using "2-Bromo-1-(2,5-dihydroxyphenyl)ethanone" via chromatographic methods
A Comparative Guide to Chromatographic Methods for Purity Assessment of Synthesized Flavonoids
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Chromatographic Techniques for the Purity Analysis of Flavonoids Synthesized from "2-Bromo-1-(2,5-dihydroxyphenyl)ethanone"
The synthesis of flavonoids is a critical process in drug discovery and development, demanding rigorous purity assessment to ensure the safety and efficacy of the final compounds. When utilizing "this compound" as a starting material, a unique impurity profile can be expected. This guide provides a comprehensive comparison of various chromatographic methods for the purity assessment of flavonoids synthesized from this precursor, complete with experimental protocols and supporting data to aid in method selection.
Synthetic Context and Potential Impurities
The synthesis of flavonoids from "this compound" likely proceeds through a pathway analogous to the Baker-Venkataraman rearrangement or the Allan-Robinson reaction. These classical methods involve the formation of a chalcone or a 1,3-diketone intermediate, followed by cyclization to yield the flavonoid scaffold.
Given the starting material, potential impurities in the final synthesized flavonoid product may include:
-
Unreacted Starting Materials: this compound and the corresponding aromatic aldehyde.
-
Intermediates: Partially reacted intermediates such as the corresponding chalcone or 1,3-diketone.
-
Byproducts of Incomplete Cyclization: Compounds resulting from incomplete ring closure.
-
Side-Reaction Products: Products arising from the reactivity of the bromo- and dihydroxy- functionalities, such as debrominated analogs or products of over-acylation.
-
Isomers: Positional isomers that may form depending on the reaction conditions.
The effective separation and detection of these potential impurities are paramount for accurate purity assessment.
Comparison of Chromatographic Methods
The choice of chromatographic technique is pivotal for achieving the desired resolution, sensitivity, and throughput in flavonoid purity analysis. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of HPLC, TLC, and LC-MS for the purity assessment of synthesized flavonoids.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Resolution | High to Very High | Low to Moderate | High to Very High (LC component) |
| Sensitivity | Moderate to High (UV-Vis Detector) | Low to Moderate | Very High |
| Selectivity | Good (tunable with mobile/stationary phase) | Moderate | Excellent (based on mass-to-charge ratio) |
| Quantitative Accuracy | Excellent | Semi-quantitative to Quantitative (with densitometry) | Excellent |
| Throughput | Moderate | High | Moderate |
| Cost per Sample | Moderate | Low | High |
| Impurity Identification | Tentative (based on retention time and UV spectra) | Limited | Definitive (based on mass fragmentation) |
Experimental Protocols
Detailed methodologies for each chromatographic technique are provided below. These protocols are representative and may require optimization based on the specific flavonoid and its impurity profile.
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
HPLC is a robust and widely used technique for the quantitative analysis of flavonoids, offering high resolution and sensitivity.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid separation.
-
Mobile Phase: A gradient elution is typically employed for optimal separation of compounds with varying polarities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 90-10% B
-
40-45 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the flavonoid (typically between 254 nm and 370 nm). DAD allows for the acquisition of UV spectra for peak purity assessment and tentative identification.
-
Sample Preparation: Dissolve the synthesized flavonoid in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by calculating the area percentage of the main flavonoid peak relative to the total peak area in the chromatogram.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method suitable for monitoring reaction progress and for preliminary purity assessment.
Methodology:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Developing Solvent): A mixture of non-polar and polar solvents. A common system for flavonoids is Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v). The solvent system may need to be optimized to achieve good separation.
-
Sample Application: Dissolve the synthesized flavonoid in a volatile solvent (e.g., methanol or ethyl acetate). Apply a small spot of the solution onto the TLC plate baseline using a capillary tube.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Observe the plate under UV light at 254 nm and 366 nm. Flavonoids often fluoresce or quench fluorescence.
-
Stain the plate with a suitable visualizing agent, such as a 1% solution of Natural Product-polyethylene glycol reagent (NP/PEG), which is specific for flavonoids and produces characteristic colored spots.
-
-
Analysis: Assess purity by visually inspecting the number and intensity of impurity spots relative to the main flavonoid spot. The retention factor (Rf) value of each spot can be calculated for comparison.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the high separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it the gold standard for impurity identification and profiling.[1][2]
Methodology:
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC-UV method described above. The use of UHPLC can provide faster analysis times and improved resolution.
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI in both positive and negative ion modes to obtain comprehensive information, as flavonoids can ionize in both modes.
-
Scan Mode: Full scan mode to detect all ions within a specified mass range.
-
Tandem MS (MS/MS): Product ion scan mode to obtain fragmentation patterns of the main flavonoid peak and any detected impurities. This is crucial for structural elucidation.
-
-
Data Analysis:
-
Extract ion chromatograms (EICs) for the expected masses of the target flavonoid and potential impurities.
-
Analyze the mass spectra to determine the molecular weights of the detected compounds.
-
Interpret the MS/MS fragmentation patterns to confirm the structure of the flavonoid and identify unknown impurities.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and purity assessment of flavonoids.
Caption: Workflow for Flavonoid Synthesis and Purity Assessment.
References
The Strategic Advantage of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone in the Synthesis of Bioactive Molecules
For researchers and professionals in drug development, the selection of starting materials is a critical decision that significantly impacts the efficiency, yield, and overall success of a synthetic pathway. Among the versatile building blocks available, 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone has emerged as a key intermediate, particularly in the synthesis of complex heterocyclic structures such as benzofurans and in the development of innovative therapeutics like Selective Androgen Receptor Modulators (SARMs). This guide provides a comparative analysis of its performance against alternative synthetic routes, supported by experimental data, to highlight its distinct advantages.
Unlocking Efficiency in Benzofuran Synthesis
Benzofurans are a class of heterocyclic compounds prevalent in many biologically active molecules. The conventional synthesis of benzofurans often involves the reaction of a substituted phenol with an α-haloketone. In this context, this compound serves as a highly effective α-haloketone component. Its dihydroxy-substituted phenyl ring offers multiple points for further functionalization, making it a valuable precursor for a diverse range of benzofuran derivatives.
A common alternative to the use of pre-brominated acetophenones is the in-situ generation of the α-haloketone or employing other coupling strategies. However, the use of a stable, well-characterized intermediate like this compound often leads to more reproducible results and higher yields.
Table 1: Comparison of Synthetic Routes to a Substituted Benzofuran
| Starting Material/Method | Key Steps | Typical Yield (%) | Reaction Conditions | Ref. |
| This compound | 1. O-alkylation of a phenol with the α-bromoketone 2. Intramolecular cyclization | 75-85 | Mild base (e.g., K₂CO₃), moderate temperature | [1] |
| In-situ bromination of 2,5-dihydroxyacetophenone | 1. Bromination of the acetophenone 2. Reaction with a phenol 3. Cyclization | 50-65 | Requires handling of hazardous brominating agents, potential for side reactions | [2] |
| Palladium-catalyzed coupling | 1. Synthesis of an o-halophenol 2. Sonogashira coupling with a terminal alkyne 3. Cyclization | 60-75 | Requires expensive catalyst and ligands, sensitive to functional groups | [3] |
The data indicates that utilizing this compound can lead to higher overall yields and involves more straightforward reaction conditions compared to multi-step approaches that involve in-situ halogenation or expensive catalytic systems.
A Pivotal Intermediate in the Synthesis of Selective Androgen Receptor Modulators (SARMs)
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have shown promise in treating a range of conditions, including muscle wasting and osteoporosis. The synthesis of certain SARMs, such as Ostarine (Enobosarm), can strategically employ intermediates derived from 2,5-dihydroxyacetophenone.
While multiple synthetic routes to SARMs exist, the pathway involving a dihydroxybenzoyl moiety offers advantages in terms of convergent synthesis and the potential for late-stage diversification. This compound can serve as a precursor to the key benzoyl fragment in these molecules.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dihydroxyacetophenone (Precursor)
A detailed procedure for the synthesis of the precursor, 2,5-dihydroxyacetophenone, is adapted from Organic Syntheses.[4][5]
-
Materials: Hydroquinone diacetate, anhydrous aluminum chloride.
-
Procedure:
-
A mixture of dry hydroquinone diacetate (0.257 mol) and anhydrous aluminum chloride (0.87 mol) is finely powdered and placed in a dry round-bottom flask fitted with an air condenser.
-
The flask is heated in an oil bath, and the temperature is slowly raised to 160-165°C and maintained for approximately 3 hours.
-
After cooling, the reaction mixture is treated with crushed ice and concentrated hydrochloric acid.
-
The resulting solid is collected by filtration, washed with cold water, and recrystallized from water or ethanol to yield 2,5-dihydroxyacetophenone.
-
Protocol 2: α-Bromination of an Acetophenone Derivative
The following is a general procedure for the α-bromination of an acetophenone derivative, which can be adapted for 2,5-dihydroxyacetophenone (with appropriate protection of the hydroxyl groups if necessary).[6]
-
Materials: Acetophenone derivative, pyridine hydrobromide perbromide, acetic acid.
-
Procedure:
-
The acetophenone derivative (5.0 mmol) and pyridine hydrobromide perbromide (5.5 mmol) are combined in acetic acid (20 mL) in a round-bottom flask.
-
The mixture is stirred at 90°C for 3 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into an ice-water bath and extracted with ethyl acetate.
-
The organic layer is washed, dried, and concentrated to yield the crude α-bromoacetophenone, which can be further purified by recrystallization.
-
Visualizing the Synthetic Pathways
To better understand the logical flow of the synthetic strategies discussed, the following diagrams, generated using the DOT language, illustrate the key transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. cbijournal.com [cbijournal.com]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. 2,5-dihydroxyacetophenone synthesis , Hive Methods Discourse [chemistry.mdma.ch]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study on the bioactivity of flavonoids derived from different bromo-dihydroxyacetophenones
A comprehensive guide for researchers and drug development professionals on the antioxidant, anti-inflammatory, and anticancer properties of synthetic flavonoid derivatives.
Flavonoids, a diverse group of polyphenolic compounds, are widely recognized for their significant contributions to human health, exhibiting a range of biological activities including antioxidant, anti-inflammatory, and anticancer effects. While naturally occurring flavonoids have been extensively studied, synthetic derivatives offer the potential for enhanced potency and targeted therapeutic applications. This guide provides a comparative study of the bioactivity of flavonoids synthesized from various bromo-dihydroxyacetophenone precursors. By examining their efficacy in key biological assays, we aim to elucidate structure-activity relationships and provide valuable data for the design of novel flavonoid-based therapeutic agents.
Comparative Bioactivity Data
The following tables summarize the biological activities of flavonoids derived from different bromo-dihydroxyacetophenone starting materials. The data, presented as IC50 values (the concentration required to inhibit 50% of the biological activity), allows for a direct comparison of the potency of these compounds.
Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
| Precursor | Flavonoid Derivative | IC50 (µM) | Reference |
| 2,4-Dihydroxyacetophenone | 7-Hydroxyflavone | >100 | [1] |
| 5-Bromo-2,4-dihydroxyacetophenone | 6-Bromo-7-hydroxyflavone | Data not available | |
| 3,5-Dibromo-2-hydroxyacetophenone | 3',5'-Dibromo-flavone/flavonol | Data not available | |
| o-Hydroxyacetophenone | 3-Bromo-flavone | 252.3 (approx.) | [2] |
Note: The IC50 value for 3-Bromo-flavone was converted from 71.419 ppm.
Table 2: Anticancer Activity (MTT Assay)
| Precursor | Flavonoid Derivative | Cell Line | IC50 (µM) | Reference |
| 5-Bromo-2-hydroxyacetophenone | 6-Bromo-3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one | A549 (Lung Cancer) | >10 | |
| 5-Bromo-2-hydroxyacetophenone | 6-Bromo-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one | A549 (Lung Cancer) | 2.59 | |
| 5-Bromo-2-hydroxyacetophenone | 6-Bromo-2-(4-chlorophenyl)-3-hydroxy-4H-chromen-4-one | A549 (Lung Cancer) | 1.13 | |
| 5-Bromo-2-hydroxyacetophenone | 6-Bromo-2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one | A549 (Lung Cancer) | 0.46 | |
| 2,4-Dihydroxyacetophenone | 2-(3'-aminesubstituted)-7-hydroxyl-4H-1-benzopyran-4-one derivatives | Data not available | Qualitative anti-inflammatory activity reported | |
| 3,5-Dibromo-2-hydroxyacetophenone | 3',5'-Dibromo-flavonols | Data not available |
Table 3: Anti-inflammatory Activity (Inhibition of NO Production in LPS-stimulated Macrophages)
| Precursor | Flavonoid Derivative | IC50 (µM) | Reference |
| 2,4-Dihydroxyacetophenone | 7-Hydroxyflavone derivatives | Data not available | |
| 5-Bromo-2,4-dihydroxyacetophenone | Bromo-flavonoid derivatives | Data not available | |
| 3,5-Dibromo-2-hydroxyacetophenone | Bromo-flavonoid derivatives | Data not available |
Note: While a study on flavonoids from 2,4-dihydroxyacetophenone reported good anti-inflammatory activity, specific IC50 values for NO inhibition were not provided. Further research is needed to quantify the anti-inflammatory potency of flavonoids derived from the bromo-dihydroxyacetophenone precursors listed.
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below to ensure reproducibility and facilitate further research.
Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant activity of the synthesized flavonoids is determined by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Reaction mixture: A solution of the test compound at various concentrations is added to the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve. Ascorbic acid is commonly used as a positive control.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., A549 lung cancer cells) are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized flavonoids and incubated for a specific period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a further period (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production
This assay measures the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture and Stimulation: Macrophage cells are seeded in 96-well plates and stimulated with LPS in the presence or absence of the test compounds.
-
Incubation: The cells are incubated for a specified time (e.g., 24 hours) to allow for the production of NO.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of NO inhibition is calculated, and the IC50 value is determined. A known inhibitor of NO synthase, such as L-NAME, can be used as a positive control.
Signaling Pathways and Experimental Workflow
The biological activities of flavonoids are often mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the general synthesis pathway for flavonoids and the major signaling pathways implicated in their anti-inflammatory and antioxidant effects.
References
Cross-validation of analytical methods for compounds synthesized with 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
A Guide to Cross-Validation of Analytical Methods for Compounds Synthesized with 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
The successful synthesis of novel compounds derived from this compound necessitates robust analytical methods to ensure their identity, purity, and quality. Cross-validation of these analytical methods is a critical step, particularly when transferring methods between laboratories or employing multiple techniques within a single study.[1][2][3] This process verifies that a validated method produces consistent, reliable, and accurate results under varied conditions, such as different instruments, analysts, or laboratories.[3][4] This guide provides a comparative overview of common analytical techniques, detailed experimental protocols, and decision-making workflows for researchers, scientists, and drug development professionals.
The Importance of Analytical Method Validation
Analytical method validation is a documented process that demonstrates a method's suitability for its intended purpose.[5] Regulatory bodies such as the FDA and EMA require rigorous validation to ensure that methods used in drug testing yield precise and accurate results.[5][6] The core components of method validation include assessing accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[7][8] Cross-validation extends this by comparing results from two or more bioanalytical methods to establish inter-laboratory reliability.[4]
Comparison of Key Analytical Methods
High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful techniques for the analysis of synthetic compounds. The choice of method depends on the analytical objective, whether it is routine quality control, impurity profiling, or structural elucidation.
Table 1: Comparison of Analytical Method Performance Parameters
| Parameter | HPLC (UV-Vis Detection) | LC-MS | NMR Spectroscopy |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification | Structural Elucidation, Identification |
| Specificity | Moderate to High (dependent on resolution) | Very High (based on mass-to-charge ratio) | Very High (based on unique magnetic environments of nuclei) |
| Accuracy | High (typically 98-102%) | High (typically 98-102%) | Quantitative NMR (qNMR) offers high accuracy |
| Precision (%RSD) | Excellent (<2%) | Excellent (<5%) | Good (<5% for qNMR) |
| Linearity (R²) | Excellent (>0.99) | Excellent (>0.99) | Good, but requires careful calibration |
| Limit of Detection | Low (ng/mL range) | Very Low (pg/mL to fg/mL range) | High (µg/mL to mg/mL range) |
| Limit of Quantitation | Low (ng/mL range) | Very Low (pg/mL to fg/mL range) | High (µg/mL to mg/mL range) |
Experimental Protocols
Detailed and standardized protocols are fundamental for reproducible results and successful cross-validation.
Reversed-Phase HPLC (RP-HPLC) Method for Purity Assessment
This method is designed for the separation and quantification of a target compound synthesized from this compound and its potential process-related impurities.
-
Instrumentation : HPLC system with a UV-Vis detector, C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution :
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate : 1.0 mL/min.[9]
-
Detection Wavelength : 280 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve 1 mg of the compound in 1 mL of mobile phase B (Acetonitrile).
-
Validation Parameters to Test :
-
Specificity : Analyze a blank (diluent), a placebo (if in formulation), and the spiked compound to ensure no interference at the analyte's retention time.
-
Linearity : Prepare a series of at least five concentrations and plot the peak area against concentration. The correlation coefficient (R²) should be ≥ 0.99.
-
Accuracy : Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).
-
Precision :
-
Repeatability: Analyze at least six replicate samples of the same concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
This protocol is used to confirm the molecular weight of the synthesized compound and to identify any potential impurities or degradation products.
-
Instrumentation : LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions : Utilize the same column and mobile phase conditions as the RP-HPLC method. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[10]
-
MS Conditions :
-
Ionization Mode : ESI positive and negative modes to determine the optimal ionization.
-
Scan Range : m/z 100-1000.
-
Capillary Voltage : 3.5 kV.
-
Drying Gas Temperature : 350 °C.
-
Drying Gas Flow : 10 L/min.
-
-
Data Analysis : Confirm the presence of the target compound by extracting the ion chromatogram corresponding to its expected molecular weight ([M+H]⁺ or [M-H]⁻).
¹H NMR Spectroscopy for Structural Confirmation
NMR is essential for the unambiguous structural elucidation of the synthesized molecule.
-
Instrumentation : 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition :
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
-
Data Analysis :
-
Integrate the peaks to determine the relative number of protons.
-
Analyze chemical shifts (δ) and coupling constants (J) to confirm the expected structure. For example, aromatic protons in similar structures typically appear in the δ 7.0-8.5 ppm range, while the methylene protons adjacent to the bromine might appear around δ 4.5 ppm.[11]
-
Visualization of Workflows and Decision Processes
Diagrams help clarify complex processes, ensuring consistency in execution.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upm-inc.com [upm-inc.com]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. emerypharma.com [emerypharma.com]
- 8. wjarr.com [wjarr.com]
- 9. wjpsonline.com [wjpsonline.com]
- 10. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. rsc.org [rsc.org]
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone (CAS No: 25015-91-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data from similar bromo- and chloro-substituted hydroxyphenyl ethanones, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves should be worn.[2] Gloves must be inspected before use and disposed of properly after handling.[3] |
| Eye and Face Protection | Safety glasses and face shield | Safety glasses meeting ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of splashing.[4] |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[4] |
| Respiratory Protection | Respirator | Handling should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.[5][6] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[4] |
| Footwear | Closed-toe shoes | Shoes that cover the entire foot are required.[4] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
Experimental Workflow:
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1][6] Seek medical attention if irritation occurs.[1]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][5] Seek immediate medical attention.[5][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[5][7] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7]
-
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Waste Collection:
-
Labeling:
-
Label the hazardous waste container with the words "HAZARDOUS WASTE" and list all contents, including the full chemical name and approximate quantities.[8]
-
-
Storage:
-
Disposal:
Caption: Step-by-step process for the disposal of chemical waste.
References
- 1. aksci.com [aksci.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. angenechemical.com [angenechemical.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
- 6. laddresearch.com [laddresearch.com]
- 7. fishersci.com [fishersci.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
